N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem
説明
BenchChem offers high-quality N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem including the price, delivery time, and more detailed information at info@benchchem.com.
特性
CAS番号 |
1289643-62-4 |
|---|---|
分子式 |
C25H30N2O6S |
分子量 |
486.583 |
IUPAC名 |
[(2S,3S)-2-(4-methoxyphenyl)-5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate |
InChI |
InChI=1S/C25H30N2O6S/c1-16(28)32-21-22(17-10-12-18(31-5)13-11-17)34-20-9-7-6-8-19(20)27(23(21)29)15-14-26-24(30)33-25(2,3)4/h6-13,21-22H,14-15H2,1-5H3,(H,26,30)/t21-,22+/m1/s1 |
InChIキー |
IMWNUUJVCLTJIT-YADHBBJMSA-N |
SMILES |
CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCNC(=O)OC(C)(C)C)C3=CC=C(C=C3)OC |
同義語 |
(2S-cis)-3-(Acetyloxy)-5-(2-aminoethyl)-N-butoxycarbonyl-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one; N-Butoxycarbonyl (2S,3S)-N,N-Didemethyldiltiazem; N-[2-[(2S,3S)-3-(Acetyloxy)-3,4-dihydro-2-(4-methoxyphenyl)-4-oxo-1,5-benzothiaze |
製品の起源 |
United States |
An In-Depth Technical Guide to the Synthesis of N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on a viable synthetic route to N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem. This compound is a crucial derivative for further chemical modifications and structure-activity relationship (SAR) studies of Diltiazem, a widely used calcium channel blocker.[1][] This guide emphasizes not only the procedural steps but also the underlying chemical principles and strategic considerations for a successful synthesis.
Introduction: The Significance of Diltiazem and its N-Boc Protected Metabolite
Diltiazem is a cornerstone in the management of cardiovascular diseases such as hypertension and angina.[1][] Its therapeutic effects are primarily mediated by blocking the influx of calcium ions into cardiac and vascular smooth muscle cells.[1][] The metabolism of Diltiazem in the liver is extensive, involving N-demethylation, O-demethylation, and deacetylation, leading to various metabolites.[3][4][5] Among these, N,N-Didesmethyl Diltiazem is a primary amine metabolite formed through successive N-demethylation steps, a process primarily catalyzed by cytochrome P450 enzymes.[3][4][6]
The synthesis of N,N-Didesmethyl Diltiazem and its subsequent protection with a tert-Butoxycarbonyl (Boc) group are of significant interest for several reasons:
-
Metabolite Identification and Quantification: A synthesized standard is essential for accurately identifying and quantifying this metabolite in pharmacokinetic and drug metabolism studies.[6]
-
Pharmacological Evaluation: Isolating and studying the pharmacological activity of metabolites is crucial to understanding the overall therapeutic and potential toxic effects of the parent drug.[7]
-
Derivatization and SAR Studies: The primary amine in N,N-Didesmethyl Diltiazem offers a reactive handle for chemical modification. Protecting this amine with a Boc group allows for selective reactions at other positions of the molecule, facilitating the generation of a library of Diltiazem analogs for structure-activity relationship studies.
This guide will focus on a practical and efficient two-step synthesis starting from the core Diltiazem intermediate, (2S,3S)-cis-3-acetoxy-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4-(5H)-one, which can be synthesized through established methods.[8][9]
Retrosynthetic Analysis and Strategy
A logical retrosynthetic approach to the target molecule, N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem, is outlined below. The strategy hinges on the late-stage introduction of the protected aminoethyl side chain to the benzothiazepinone core.
Caption: N-Alkylation of the benzothiazepinone core.
Mechanism: The reaction proceeds via a standard SN2 mechanism. The lactam nitrogen, although part of an amide, possesses sufficient nucleophilicity to attack the electrophilic carbon of the 2-(t-Boc-amino)ethyl bromide. The use of a base like potassium carbonate is crucial to deprotonate the lactam nitrogen, thereby increasing its nucleophilicity and driving the reaction forward. [10]A phase-transfer catalyst can also be employed to facilitate the reaction between the organic-soluble benzothiazepinone and the aqueous-soluble base. [10]
The second step is the protection of the primary amine of N,N-Didesmethyl Diltiazem using di-tert-butyl dicarbonate (Boc₂O).
Reaction Scheme:
Caption: Boc protection of the primary amine.
Mechanism: The lone pair of electrons on the primary amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of Boc₂O. [11][12]This leads to the formation of a tetrahedral intermediate which then collapses, eliminating a tert-butoxycarbonyl group. A base, such as triethylamine (TEA), is typically used to neutralize the protonated amine formed during the reaction, driving the equilibrium towards the protected product. [12]The byproducts of this reaction are tert-butanol and carbon dioxide. [11][12]
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
| Reagent | Molecular Weight ( g/mol ) | Amount | Equivalents |
| (2S,3S)-cis-3-acetoxy-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4-(5H)-one | 385.45 | 1.0 g | 1.0 |
| 2-(t-Boc-amino)ethyl bromide | 224.09 | 0.64 g | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 0.72 g | 2.0 |
| Toluene | - | 20 mL | - |
| Water | - | 5 mL | - |
Procedure:
-
To a round-bottom flask, add (2S,3S)-cis-3-acetoxy-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4-(5H)-one, potassium carbonate, toluene, and water.
-
Add 2-(t-Boc-amino)ethyl bromide to the suspension.
-
Heat the reaction mixture to 90 °C and stir vigorously for 5-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected intermediate.
-
Dissolve the crude intermediate in a minimal amount of dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) dropwise at 0 °C and stir the reaction mixture for 1-2 hours at room temperature. [8]9. Monitor the deprotection by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude N,N-Didesmethyl Diltiazem.
-
Purify the crude product by column chromatography on silica gel.
| Reagent | Molecular Weight ( g/mol ) | Amount | Equivalents |
| N,N-Didesmethyl Diltiazem | 386.47 | 1.0 g | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 0.62 g | 1.1 |
| Triethylamine (TEA) | 101.19 | 0.39 mL | 1.5 |
| Tetrahydrofuran (THF), anhydrous | - | 20 mL | - |
Procedure:
-
Dissolve N,N-Didesmethyl Diltiazem in anhydrous THF in a round-bottom flask.
-
Add triethylamine to the solution and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve di-tert-butyl dicarbonate in a minimal amount of THF.
-
Add the Boc₂O solution dropwise to the stirring amine solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, remove the THF under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem.
-
If necessary, purify the product by column chromatography on silica gel.
Characterization and Data Analysis
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of the Boc protecting group.
-
Mass Spectrometry (MS): To determine the molecular weight of the products.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
A comprehensive Certificate of Analysis (CoA) should be generated, including all characterization data.
Conclusion and Future Directions
This guide has detailed a reliable and efficient synthetic route for the preparation of N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem. The presented protocols, grounded in established chemical principles, provide a clear pathway for researchers in the field of medicinal chemistry and drug development. The availability of this key intermediate opens avenues for the synthesis of novel Diltiazem analogs with potentially improved pharmacological profiles. Further work could focus on exploring alternative protecting groups and diversifying the side chain to expand the chemical space around the Diltiazem scaffold.
References
-
Role of CYP3A4 in human hepatic diltiazem N-demethylation: inhibition of CYP3A4 activity by oxidized diltiazem metabolites. PubMed. Available at: [Link]
-
Enantioselective synthesis of calcium channel blockers of the diltiazem group. ResearchGate. Available at: [Link]
-
Boc Protection Mechanism (Boc2O) - Common Organic Chemistry. Organic Chemistry. Available at: [Link]
-
Diltiazem inhibition of cytochrome P-450 3A activity is due to metabolite intermediate complex formation. PubMed. Available at: [Link]
-
Biocatalytic dynamic reductive kinetic resolution of aryl α-chloro β-keto esters: divergent, stereocontrolled synthesis of diltiazem, clentiazem, and siratiazem. Royal Society of Chemistry. Available at: [Link]
-
Synthesis of the optically active trans-isomers of diltiazem and their cardiovascular effects and Ca-antagonistic activity. PubMed. Available at: [Link]
-
Metabolism of Diltiazem: A Short Efficient Synthesis of N,N-Didesmethyldiltiazem - An Important Product of N-Demethylation. ResearchGate. Available at: [Link]
-
Boc Protecting Group for Amines. Chemistry Steps. Available at: [Link]
-
Innovative Synthesis of Diltiazem/Clentiazem Analogs. Southern Adventist University. Available at: [Link]
-
Diltiazem. AERU - University of Hertfordshire. Available at: [Link]
-
Steady-state plasma concentrations of diltiazem and its metabolites in patients and healthy volunteers. PubMed. Available at: [Link]
-
A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC. Available at: [Link]
-
N,N-Didesmethyl Diltiazem. SynThink. Available at: [Link]
-
Diltiazem. PubChem. Available at: [Link]
- Chiral resolution of an intermediate in diltiazem synthesis using lipase PS immobilized with sucrose. Google Patents.
-
Synthesis, characterization, and Ca2+ antagonistic activity of diltiazem metabolites. PubMed. Available at: [Link]
-
Diltiazem-impurities. Pharmaffiliates. Available at: [Link]
-
Asymmetric syntheses of (+)-diltiazem hydrochloride. ResearchGate. Available at: [Link]
- Process for the manufacture of diltiazem. Google Patents.
- A process for the preparation of diltiazem. Google Patents.
-
Direct synthesis of N-terminal thiazolidine-containing peptide thioesters from peptide hydrazides. Royal Society of Chemistry. Available at: [Link]
-
Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. ACADEMIA. Available at: [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]
-
p-AMINOPHENYLACETIC ACID. Organic Syntheses Procedure. Available at: [Link]
-
Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. RSC Publishing. Available at: [Link]
- A process for the preparation of diltiazem. Google Patents.
-
A Simple Method for the Conversion of Carboxylic Acids into Thioacids with Lawesson's Reagent. PMC. Available at: [Link]
-
Synthesis of New Fused Benzothiadiazepines and Macrocyclic Sulfamides Starting from N,N. Semantic Scholar. Available at: [Link]
-
Deprotection of different N-Boc-compounds. ResearchGate. Available at: [Link]
Sources
- 1. Diltiazem | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Role of CYP3A4 in human hepatic diltiazem N-demethylation: inhibition of CYP3A4 activity by oxidized diltiazem metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diltiazem inhibition of cytochrome P-450 3A activity is due to metabolite intermediate complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Steady-state plasma concentrations of diltiazem and its metabolites in patients and healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis, characterization, and Ca2+ antagonistic activity of diltiazem metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Diltiazem [sitem.herts.ac.uk]
- 10. WO1992010485A1 - A process for the preparation of diltiazem - Google Patents [patents.google.com]
- 11. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Structural Elucidation and Synthesis of N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem: An In-Depth Technical Guide
Executive Summary
The metabolic profiling of pharmaceuticals requires the precise synthesis of reference standards to map pharmacokinetic pathways and evaluate drug-drug interactions. N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem (CAS: 1289643-62-4) is a critical, protected intermediate used in the synthesis of N,N-didesmethyldiltiazem, a primary amine metabolite of the calcium channel blocker diltiazem[1][2]. This whitepaper details the causality behind the synthetic design of this intermediate, the self-validating protocols used for its isolation, and the analytical framework required for its structural elucidation.
Pharmacological Context & The Synthetic Challenge
Diltiazem undergoes extensive cytochrome P450 (CYP450) mediated metabolism, primarily via CYP3A4 and CYP2D6, resulting in sequential N-demethylation[3][4]. The terminal product of this specific pathway, N,N-didesmethyldiltiazem, is of high pharmacological interest because primary amine metabolites act as significant competitive inhibitors of metabolic-intermediate (MI) complex formation, thereby influencing the metabolic clearance of co-administered drugs[5][6].
Historically, the synthesis of the N,N-didesmethyl metabolite was fraught with chemical hazards and low yields. The classical route relied on the N-alkylation of a hydroxyl-substituted 1,5-benzothiazepin-4-(5H)-one precursor using 2-bromoethylamine[1]. This approach was fundamentally flawed for two reasons:
-
Toxicity: 2-bromoethylamine is a hazardous and highly toxic nitrogen mustard[1].
-
Regioselectivity Failure: The reaction produced an intermediate primary amino alcohol (as an HCl salt) that required subsequent selective O-acetylation. The competition between O-acylation and N-acylation led to complex mixtures and poor recovery of the target metabolite[1][3].
CYP450-mediated metabolism of Diltiazem to N,N-Didesmethyldiltiazem.
The N-Boc Strategic Solution
To circumvent these limitations, an efficient two-step synthesis was developed that utilizes 2-(t-Boc-amino)ethyl bromide [1]. By masking the primary amine with a tert-butoxycarbonyl (Boc) protecting group, the nitrogen is rendered non-nucleophilic.
The Causality of the Design: This protection strategy dictates the regiochemistry of the entire synthesis. It ensures that the alkylation proceeds exclusively at the amide nitrogen of the benzothiazepine core, completely bypassing the problematic O- vs. N-acylation competition that plagued earlier methods[1][3]. The resulting intermediate, N-Boc-didesmethyldiltiazem, can then be quantitatively deprotected using trifluoroacetic acid (TFA) to yield the pure metabolic standard[3].
Synthetic workflow for N,N-Didesmethyl N-Boc Diltiazem and subsequent deprotection.
Experimental Protocol: Synthesis Workflow
The following methodology details the synthesis of the N-Boc intermediate. This protocol is designed as a self-validating system : the choice of reagents and workup inherently purifies the compound by exploiting its physicochemical properties.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.00 g (2.91 mmol) of (2S,3S)-cis-3-acetoxy-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4-(5H)-one and 0.804 g (5.82 mmol) of anhydrous K₂CO₃ in 15 mL of anhydrous Dimethylformamide (DMF)[1].
-
Causality: Anhydrous K₂CO₃ is chosen as a mild base. It is strong enough to deprotonate the thiazepine amide nitrogen but mild enough to prevent the hydrolysis of the sensitive C3 acetate ester.
-
-
Alkylation: Heat the mixture to 70 °C. Slowly add a solution of 0.717 g (3.20 mmol) of 2-(t-Boc-amino)ethyl bromide dissolved in 5 mL of DMF[1].
-
Reaction: Maintain the reaction at 70 °C for 48 hours under a continuous N₂ atmosphere to prevent oxidative degradation[1].
-
Self-Validating Workup: Filter the reaction mixture to remove the unreacted K₂CO₃, washing the solid with 100 mL of Ethyl Acetate (EtOAc)[1]. Wash the combined organic filtrates with saturated aqueous NaHCO₃ (3 × 50 mL) and H₂O (3 × 50 mL)[1].
-
Causality: The NaHCO₃ wash neutralizes and extracts any acidic byproducts, while the water washes efficiently remove the high-boiling DMF solvent, validating the purity of the crude organic phase before chromatography.
-
-
Isolation: Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent. Purify the crude sticky foam via flash column chromatography on silica gel using a CHCl₃–MeOH gradient[1]. The target N-t-Boc-didesmethyldiltiazem is isolated with an approximate yield of 63%[1].
Structural Elucidation Framework
To verify the success of the synthesis and ensure the compound is suitable as a reference standard, rigorous structural elucidation is required[2][7]. The analytical framework relies on orthogonal spectroscopic techniques to confirm regiochemistry and stereochemical integrity[8][9].
High-Resolution Mass Spectrometry (HRMS)
HRMS is utilized to confirm the exact mass and molecular formula. The addition of the Boc group (C₅H₉O₂) shifts the mass significantly compared to the primary amine, yielding an expected [M+H]⁺ ion corresponding to the exact mass of 486.58 g/mol [2].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for proving that the alkylation occurred at the correct nitrogen atom without disturbing the core stereochemistry[8][9].
-
¹H NMR (Proton NMR): The causality of deploying ¹H NMR is to verify the integrity of the protecting groups. The successful incorporation of the Boc group is unequivocally proven by a massive, highly shielded 9-proton singlet at approximately 1.40 ppm[1][9]. The preservation of the C3 acetate ester—proving that the mild K₂CO₃ base did not cause hydrolysis—is confirmed by a 3-proton singlet at ~1.88 ppm. Furthermore, the critical cis-configuration of the benzothiazepine core is validated by the coupling constants of the C2 and C3 protons (J ≈ 7 Hz) appearing as doublets around 5.05 and 5.15 ppm[8].
-
¹³C NMR (Carbon NMR): Differentiates the complex carbonyl environments. The Boc carbamate carbonyl carbon appears distinctly at ~155 ppm, clearly resolved from the acetate ester carbonyl (~170 ppm) and the thiazepine ring amide carbonyl (~168 ppm)[9].
Data Presentation
Table 1: Physicochemical Properties of N,N-Didesmethyl N-Boc Diltiazem
| Property | Specification / Data |
| Chemical Name | (2S,3S)-cis-3-acetoxy-5-[2-(tert-butoxycarbonylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4-(5H)-one |
| CAS Number | 1289643-62-4[2][10] |
| Molecular Formula | C₂₅H₃₀N₂O₆S[2] |
| Molecular Weight | 486.58 g/mol [2] |
| Appearance | Sticky foam / Off-white solid[1][2] |
Table 2: Representative NMR Spectral Assignments for Structural Verification
| Nucleus | Chemical Shift (ppm) | Multiplicity / Integration | Structural Assignment |
| ¹H NMR | ~1.40 | Singlet, 9H | tert-Butyl group (Boc)[1][9] |
| ¹H NMR | ~1.88 | Singlet, 3H | Acetate -CH₃ |
| ¹H NMR | ~3.80 | Singlet, 3H | Methoxy -OCH₃[9] |
| ¹H NMR | ~5.05, ~5.15 | Doublets, 1H each (J ≈ 7 Hz) | C2-H and C3-H (cis-configuration)[8] |
| ¹³C NMR | ~28.4 | - | tert-Butyl carbons (Boc) |
| ¹³C NMR | ~155.8 | - | Carbamate Carbonyl (Boc)[9] |
| ¹³C NMR | ~168.5 | - | Amide Carbonyl (Thiazepine ring)[9] |
| ¹³C NMR | ~170.2 | - | Ester Carbonyl (Acetate)[9] |
Conclusion
The structural elucidation and synthesis of N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem represent a critical advancement in pharmaceutical analytical chemistry. By utilizing a Boc-protection strategy, researchers can bypass the severe toxicity and regioselectivity issues associated with legacy synthetic routes[1]. The rigorous analytical validation of this intermediate ensures the production of high-purity N,N-didesmethyldiltiazem[7], empowering accurate in vitro profiling of CYP450 metabolic-intermediate complex formation and advancing the safety evaluation of drug-drug interactions[4][5].
References
-
Metabolism of Diltiazem: A Short Efficient Synthesis of N,N-Didesmethyldiltiazem - An Important Product of N-Demethylation. researchgate.net.[Link]
-
Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem. researchgate.net.[Link]
-
Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes... nih.gov.[Link]
-
Des Acetyl Diltiazem | CAS 75472-91-2. veeprho.com. [Link]
-
The Role of Drug Metabolites in the Inhibition of Cytochrome P450 Enzymes. researchgate.net.[Link]
-
Nuclear magnetic resonance spectrometric investigations of calcium antagonist drugs. III: Conformational and dynamic features of diltiazem in solution. nih.gov.[Link]
-
Analytical Characterization of two new related impurities of Diltiazem by High Resolution Mass spectrometry and NMR techniques. orientjchem.org.[Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem - PMC [pmc.ncbi.nlm.nih.gov]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. Nuclear magnetic resonance spectrometric investigations of calcium antagonist drugs. III: Conformational and dynamic features of diltiazem in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical Characterization of two new related impurities of Diltiazem by High Resolution Mass spectrometry and NMR techniques096 – Oriental Journal of Chemistry [orientjchem.org]
- 10. echemi.com [echemi.com]
The Strategic Application of the Boc Protecting Group in the Synthesis of Diltiazem Metabolites: An In-depth Technical Guide
Introduction
Diltiazem, a benzothiazepine derivative, is a widely prescribed calcium channel blocker used in the management of hypertension, angina pectoris, and certain arrhythmias.[1][2] Its therapeutic effects are primarily mediated by its ability to inhibit the influx of calcium ions into cardiac and vascular smooth muscle cells, leading to vasodilation and a reduction in heart rate.[1][] Upon administration, diltiazem undergoes extensive metabolism in the liver, primarily through the cytochrome P450 enzyme system.[4][5] This biotransformation results in a variety of metabolites, some of which retain pharmacological activity.[5][6] Key metabolic pathways include N-demethylation, O-demethylation, and deacetylation.[4][7]
The synthesis of these metabolites is crucial for a comprehensive understanding of diltiazem's pharmacokinetic and pharmacodynamic profiles, as well as for the development of analytical standards for metabolic studies. A significant challenge in the synthesis of N-desmethyldiltiazem, a primary metabolite, is the presence of a reactive secondary amine. To achieve selective modifications at other parts of the molecule without unintended reactions at the nitrogen atom, the use of a protecting group is indispensable. This guide focuses on the pivotal role of the tert-butyloxycarbonyl (Boc) protecting group in the synthesis of diltiazem metabolites, offering a detailed, experience-driven perspective on its application.
The Imperative for Amine Protection in Diltiazem Metabolite Synthesis
The secondary amine in the N-desmethyl metabolite of diltiazem is nucleophilic and can readily react with various electrophiles. This reactivity poses a significant challenge during synthetic procedures that require modifications at other functional groups within the molecule. For instance, if one were to attempt a reaction at the hydroxyl group formed after deacetylation without protecting the amine, a complex mixture of products would likely result from competing reactions.
This is where the strategic application of a protecting group becomes paramount. A suitable protecting group must:
-
React selectively and in high yield with the amine functionality.
-
Be stable under a wide range of subsequent reaction conditions.
-
Be readily and cleanly removable under mild conditions that do not affect other functional groups in the molecule.
The tert-butyloxycarbonyl (Boc) group has emerged as a cornerstone in modern organic synthesis, particularly for amine protection, due to its fulfillment of these criteria.[8][9]
Why the Boc Group is the Protecting Group of Choice
The Boc group is favored in the synthesis of diltiazem metabolites for several key reasons:
-
Stability: It is robust and stable under a wide array of reaction conditions, including basic, reductive, and oxidative environments.[10][11] This stability is crucial when performing multi-step syntheses.
-
Facile and Mild Removal: The Boc group is acid-labile and can be easily removed under mild acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[12][13] This deprotection method is highly selective and generally does not interfere with other acid-sensitive functional groups present in the diltiazem scaffold.
-
Improved Handling: The introduction of the Boc group often improves the solubility and handling characteristics of intermediates, making them easier to purify and work with.[10]
Synthetic Strategy: A Boc-Protected Pathway to N-Desmethyldiltiazem
The synthesis of N-desmethyldiltiazem serves as an excellent case study to illustrate the utility of the Boc protecting group. The overall synthetic workflow can be conceptualized as a three-stage process: protection, modification (if any), and deprotection.
Caption: General workflow for Boc-protected synthesis.
Part 1: The Boc Protection Step
The introduction of the Boc group onto the secondary amine of a diltiazem precursor is typically achieved using di-tert-butyl dicarbonate (Boc)₂O.[8][12]
Detailed Experimental Protocol: N-tert-butoxycarbonylation
-
Dissolution: Dissolve the starting amine (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 equivalents), to the solution. The base scavenges the proton released during the reaction.
-
Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) to the reaction mixture at room temperature. The reaction is often exothermic, and for larger scale reactions, cooling in an ice bath may be necessary.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is typically washed with a weak aqueous acid (e.g., 1M HCl) to remove excess base, followed by a wash with saturated aqueous sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the pure N-Boc protected intermediate.
Causality Behind Experimental Choices
-
Solvent Selection: THF and DCM are excellent choices as they are relatively non-polar and aprotic, effectively dissolving both the starting material and the (Boc)₂O reagent without participating in the reaction.
-
Base Selection: A non-nucleophilic base is crucial to prevent it from competing with the amine in attacking the (Boc)₂O. TEA and DIPEA are sterically hindered, making them poor nucleophiles but effective proton scavengers.
-
Stoichiometry: A slight excess of the base and (Boc)₂O ensures the complete conversion of the starting amine.
Caption: Mechanism of Boc protection of an amine.
Part 2: The Deprotection Step
The removal of the Boc group is the final key step to unveil the desired metabolite. This is achieved by acid-catalyzed cleavage.
Detailed Experimental Protocol: Acid-Catalyzed Boc Deprotection
-
Dissolution: Dissolve the N-Boc protected intermediate in a suitable solvent, typically dichloromethane (DCM).
-
Acid Addition: Add a strong acid, most commonly trifluoroacetic acid (TFA), to the solution. A typical concentration is 20-50% TFA in DCM (v/v).
-
Reaction Monitoring: Stir the reaction at room temperature. The deprotection is usually rapid, often completing within 30 minutes to a few hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the excess acid and solvent are removed under reduced pressure. The residue is then dissolved in a suitable solvent and neutralized with a base (e.g., saturated aqueous sodium bicarbonate) or purified directly by preparative high-performance liquid chromatography (HPLC) to yield the final N-desmethyl diltiazem.
Causality Behind Experimental Choices
-
Acid Selection: TFA is a strong acid that effectively protonates the carbonyl oxygen of the Boc group, initiating the cleavage mechanism.[12] It is also volatile, which facilitates its removal after the reaction.
-
Solvent: DCM is an excellent solvent for this reaction as it is inert to the acidic conditions and effectively dissolves the starting material.
-
Scavengers: In cases where the substrate contains acid-sensitive functionalities that could be alkylated by the tert-butyl cation formed during deprotection, a scavenger such as anisole or thioanisole can be added.[13]
| Parameter | Protection (N-tert-butoxycarbonylation) | Deprotection (Acidolysis) |
| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | Trifluoroacetic acid (TFA) |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Dichloromethane (DCM) |
| Catalyst/Base | Triethylamine (TEA) or DIPEA | None (acid-catalyzed) |
| Temperature | 0°C to Room Temperature | Room Temperature |
| Reaction Time | 1-4 hours | 30 minutes - 2 hours |
| Typical Yield | >90% | >95% |
Table 1: Summary of Quantitative Data for Boc Protection and Deprotection
Analytical Characterization and Quality Control
The identity and purity of the synthesized diltiazem metabolites must be rigorously confirmed. A combination of analytical techniques is employed for this purpose.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for assessing the purity of the synthesized compounds. Chiral HPLC methods are particularly important for separating the stereoisomers of diltiazem and its metabolites, as the therapeutic activity resides in the (+)-cis-isomer.[14][15]
-
Mass Spectrometry (MS): LC-MS is invaluable for confirming the molecular weight of the synthesized metabolites and for identifying them in biological matrices.[16][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the synthesized compounds, confirming the successful addition or removal of the Boc group and the integrity of the overall molecular scaffold.
-
UV-Vis Spectroscopy: This technique can be used for the quantitative determination of diltiazem and its metabolites.[18]
Conclusion
The tert-butyloxycarbonyl (Boc) protecting group plays an indispensable role in the successful synthesis of diltiazem metabolites. Its stability under a variety of reaction conditions, coupled with its facile and selective removal under mild acidic conditions, makes it an ideal choice for protecting the reactive secondary amine of N-desmethyldiltiazem and related compounds. The detailed protocols and the rationale behind the experimental choices provided in this guide are intended to equip researchers and drug development professionals with the practical knowledge required to efficiently synthesize these important metabolic standards. A thorough understanding and strategic application of protecting group chemistry, as exemplified by the use of the Boc group, are fundamental to the advancement of medicinal chemistry and pharmaceutical development.
References
- The Importance of Boc-Protected Intermediates in Pharmaceutical Manufacturing. (2026, March 6). Ningbo Inno Pharmchem Co.,Ltd.
-
Li, R., Farmer, P. S., Xie, M., Quilliam, M. A., Pleasance, S., Howlett, S. E., & Yeung, P. K. (1995). Synthesis, characterization, and Ca2+ antagonistic activity of diltiazem metabolites. Journal of medicinal chemistry, 38(11), 1957–1965. [Link]
-
Pfizer Medical Information. (n.d.). diltiazem hydrochloride for injection Clinical Pharmacology. Pfizer. Retrieved March 21, 2026, from [Link]
-
WikEM. (2022, September 7). Diltiazem. WikEM. [Link]
-
Sugihara, J., Sugawara, Y., Ando, H., Harigaya, S., Etoh, A., & Kohno, K. (1984). Metabolism of diltiazem. II. Metabolic profile in rat, dog and man. Journal of pharmacobio-dynamics, 7(1), 24–32. [Link]
-
Krämer, B. K., Ress, K. M., Scholl, H., & Stüber, W. (2003). High-performance liquid chromatography-mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 794(2), 263–276. [Link]
-
National Center for Biotechnology Information. (n.d.). Diltiazem. PubChem. Retrieved March 21, 2026, from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia. Retrieved March 21, 2026, from [Link]
-
Miranda, L. P., & Alewood, P. F. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in molecular biology (Clifton, N.J.), 1047, 65–80. [Link]
-
Aboul-Enein, H. Y., & Ali, I. (2003). Analysis of diltiazem and its related substances by HPLC and HPLC/MS. ResearchGate. [Link]
-
Husain, A., Ahmad, A., & Siddiqui, A. A. (2022). Multispectroscopic and molecular docking studies on the interaction of diltiazem hydrochloride with bovine serum albumin and its application to the quantitative determination of diltiazem hydrochloride. Journal of Molecular Structure, 1250, 131846. [Link]
-
Yeung, P. K., & Mosher, S. J. (1993). Determination of diltiazem hydrochloride enantiomers in dog plasma using chiral stationary-phase liquid chromatography. Journal of chromatography, 614(1), 89–95. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved March 21, 2026, from [Link]
-
Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Chemistry Steps. [Link]
-
Ilisz, I., Aranyi, A., & Péter, A. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1334. [Link]
-
WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. WuXi Biology. Retrieved March 21, 2026, from [Link]
-
Grabicová, K., Grabic, R., Bláha, M., Kumar, V., Cervený, D., Fedorova, G., & Randák, T. (2016). Investigation of Diltiazem Metabolism in Fish Using a Hybrid quadrupole/orbital Trap Mass Spectrometer. Rapid communications in mass spectrometry : RCM, 30(10), 1249–1256. [Link]
-
Chaudhari, K. S., Shah, K., & Goswami, S. (2019). Quantitation of Diltiazem and Its Metabolite Desacetyl Diltiazem and N-Desmethyl Diltiazem in Human Plasma by Liquid Chromatography Mass Spectroscopy. Semantic Scholar. [Link]
-
Li, R., Farmer, P. S., Xie, M., Quilliam, M. A., Pleasance, S., Howlett, S. E., & Yeung, P. K. (1995). Synthesis, characterization, and Ca2+ antagonistic activity of diltiazem metabolites. Journal of Medicinal Chemistry, 38(11), 1957-1965. [Link]
-
Matarashvili, I., & Chankvetadze, B. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie : časopis České farmaceutické společnosti a Slovenské farmaceutické společnosti, 56(4), 155–166. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Retrieved March 21, 2026, from [Link]
-
Al-Aani, H., & Al-Obaidi, A. (2025). Development of spectrophotometric methods for simultaneous determination of Diltiazem and Naringin. Journal of Applied Pharmaceutical Science, 15(4). [Link]
- Google Patents. (1992).
Sources
- 1. Diltiazem | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, and Ca2+ antagonistic activity of diltiazem metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pfizermedical.com [pfizermedical.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Multispectroscopic and molecular docking studies on the interaction of diltiazem hydrochloride with bovine serum albumin and its application to the quantitative determination of diltiazem hydrochloride - Journal of King Saud University - Science [jksus.org]
- 7. Metabolism of diltiazem. II. Metabolic profile in rat, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. jk-sci.com [jk-sci.com]
- 13. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods | MDPI [mdpi.com]
- 16. High-performance liquid chromatography-mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Investigation of diltiazem metabolism in fish using a hybrid quadrupole/orbital trap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. japsonline.com [japsonline.com]
An In-depth Technical Guide to the Physical Characteristics of N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem
This technical guide provides a comprehensive exploration of the core physical characteristics of N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet, offering in-depth explanations of the structural rationale for the compound's properties and detailed experimental protocols for their determination.
Introduction: Structural Context and Rationale
N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem is a crucial derivative in the synthetic and metabolic landscape of Diltiazem, a widely used calcium channel blocker.[1] Its structure, featuring the removal of two methyl groups from the terminal amine and the introduction of a tert-butoxycarbonyl (Boc) protecting group, significantly alters its physicochemical properties compared to the parent drug. The N,N-didesmethyl moiety represents a key metabolite, while the N-Boc group is a common synthetic handle used to modulate reactivity and solubility during chemical transformations.[2][3] Understanding these physical characteristics is paramount for its isolation, purification, and further synthetic manipulation or biological evaluation.
Molecular Identity and Composition
A foundational understanding of a molecule begins with its precise composition and structure.
| Property | Value | Source(s) |
| Chemical Name | (2S,3S)-3-(acetyloxy)-5-[2-(tert-butoxycarbonylamino)ethyl]-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one | SynThink[4] |
| Synonyms | N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem, N-Boc Diltiazem | SynThink[4] |
| Molecular Formula | C₂₅H₃₀N₂O₆S | SynThink[4] |
| Molecular Weight | 486.58 g/mol | SynThink[4] |
The introduction of the Boc group increases the molecular weight and alters the elemental composition, contributing to changes in its physical behavior.
Expected Physical State and Appearance
Based on the properties of similar benzothiazepine derivatives and the influence of the Boc group, N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem is anticipated to be a solid at room temperature.[1] The bulky, non-polar Boc group can disrupt crystal lattice packing compared to the free amine, potentially resulting in an amorphous or microcrystalline solid.
Appearance: Likely a white to off-white powder.
Solubility Profile: A Tale of Two Moieties
The solubility of this compound is dictated by the interplay between the polar benzothiazepine core and the lipophilic N-Boc group. The removal of the two N-methyl groups slightly increases polarity, while the large, non-polar tert-butyl group significantly enhances lipophilicity.[5]
Expected Solubility:
-
Aqueous Solubility: Expected to be low. The increased lipophilicity from the Boc group will likely decrease its solubility in water compared to Diltiazem and its more polar metabolites.
-
Organic Solubility: Expected to be readily soluble in a range of organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and acetone. Solubility in less polar solvents like hexanes may be limited.
Experimental Protocol for Solubility Determination
The shake-flask method is the gold standard for determining equilibrium solubility.[6]
Objective: To determine the equilibrium solubility of N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem in various solvents.
Materials:
-
N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol, DCM, acetone)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (UV or MS)
Procedure:
-
Add an excess amount of the compound to a known volume of the solvent in a vial. The excess solid should be clearly visible.
-
Seal the vials and place them on a shaker at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC method.
-
Calculate the solubility in mg/mL or mol/L.
Caption: Workflow for solubility determination using the shake-flask method.
Melting Point: Assessing Purity and Stability
The melting point is a critical indicator of purity for a crystalline solid. For amorphous solids, a melting range or glass transition temperature may be observed.
Expected Melting Point: The introduction of the Boc group can disrupt the crystal lattice of the parent amine, often leading to a lower melting point. However, the overall complex structure makes a precise prediction difficult without experimental data.
Experimental Protocol for Melting Point Determination
The capillary melting point method is a standard technique for determining the melting point of a solid.
Objective: To determine the melting point or melting range of N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem.
Materials:
-
N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem, finely powdered
-
Capillary tubes (one end sealed)
-
Melting point apparatus
Procedure:
-
Load a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.
-
Pack the sample into the sealed end by tapping the tube.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is unknown, perform a rapid heating to get a rough estimate.
-
For an accurate measurement, start heating at a rate of 10-20 °C/minute until the temperature is about 20 °C below the estimated melting point.
-
Then, reduce the heating rate to 1-2 °C/minute.
-
Record the temperature at which the first droplet of liquid appears (the onset of melting).
-
Record the temperature at which the entire sample has completely melted (the clear point).
-
The melting range is the difference between these two temperatures. A narrow melting range (1-2 °C) is indicative of a pure compound.
Caption: Step-by-step procedure for melting point determination.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the structure and identity of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Signals in the aromatic region (δ 6.8-7.5 ppm) corresponding to the protons on the benzothiazepine and methoxyphenyl rings.
-
Methine and Methylene Protons: Complex signals in the aliphatic region (δ 2.5-5.5 ppm) from the thiazepinone ring and the ethylamino side chain.
-
Acetyl Protons: A singlet around δ 2.1 ppm.
-
Methoxy Protons: A singlet around δ 3.8 ppm.
-
Boc Protons: A characteristic large singlet at approximately δ 1.4 ppm, integrating to 9 protons.
-
NH Proton: A broad singlet from the carbamate NH, the chemical shift of which can be concentration and solvent dependent.
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbons: Signals for the ester and amide carbonyls in the δ 165-175 ppm region.
-
Aromatic Carbons: Multiple signals in the δ 110-160 ppm range.
-
Boc Carbons: A signal around δ 80 ppm for the quaternary carbon and around δ 28 ppm for the three methyl carbons.
-
Aliphatic Carbons: Signals for the methine and methylene carbons of the benzothiazepine ring and the ethyl side chain.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected IR Absorption Bands:
-
N-H Stretch: A peak around 3300-3400 cm⁻¹ from the carbamate N-H.
-
C-H Stretches: Peaks around 2850-3100 cm⁻¹ for aliphatic and aromatic C-H bonds.
-
C=O Stretches: Strong absorption bands around 1740 cm⁻¹ (ester) and 1690 cm⁻¹ (amide and carbamate). The carbamate C=O often appears at a lower wavenumber than the ester.
-
C-O Stretches: Bands in the 1000-1300 cm⁻¹ region.
-
Aromatic C=C Bends: Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule, confirming its identity.
Expected Mass Spectrum:
-
Molecular Ion Peak: In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be expected at m/z 487.58. Adducts with sodium [M+Na]⁺ at m/z 509.56 or potassium [M+K]⁺ at m/z 525.66 may also be observed.
-
Fragmentation: A characteristic loss of the tert-butyl group (-56 Da) or the entire Boc group (-100 Da) is a common fragmentation pathway for Boc-protected amines.
Experimental Protocol for Spectroscopic Analysis
Objective: To obtain NMR, IR, and MS spectra to confirm the structure of N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem.
Procedure:
-
NMR: Dissolve a small amount of the sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
IR: Place a small amount of the solid sample directly on the ATR crystal of an FTIR spectrometer and acquire the spectrum.
-
MS: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer via direct infusion or LC-MS.
Conclusion
The physical characteristics of N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem are a direct consequence of its molecular structure. The presence of the N-Boc group significantly influences its solubility, melting point, and spectroscopic signatures. This guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to confidently handle, characterize, and utilize this important Diltiazem derivative in their scientific endeavors. The provided methodologies serve as a robust starting point for obtaining precise and reliable data for this and other related pharmaceutical compounds.
References
-
High-performance liquid chromatography-mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma. Journal of Chromatography B, 794(2), 251-262. Available at: [Link]
-
High-performance liquid chromatography /mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma. Ovid. Available at: [Link]
-
Diltiazem. PubChem. Available at: [Link]
-
STUDIES ON THE METABOLISM OF DILTIAZEM IN MAN. J-Stage. Available at: [Link]
-
STABILITY INDICATING ASSAY FOR DILTIAZEM AND ITS METABOLITES IN HUMAN PLASMA BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY FOR PHARMACOKINETIC APPLICATION. International Journal of Pharmaceutical Sciences and Research, 11(1), 121-129. Available at: [Link]
-
Determination of Melting Points According to Pharmacopeia. Stanford Research Systems. Available at: [Link]
-
N-Boc Diltiazem. SynThink. Available at: [Link]
-
Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Absorption Systems. Available at: [Link]
-
1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. Molecules, 26(11), 3326. Available at: [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]
-
tert-Butyloxycarbonyl protecting group. Wikipedia. Available at: [Link]
-
Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(5), 1341-1349. Available at: [Link]
-
Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. Available at: [Link]
-
Experiment 1 - Melting Points. University of Missouri–St. Louis. Available at: [Link]
-
Synthesis and Antimicrobial Evaluation of Novel 1,5-Benzothiazepine Derivatives. Journal of Heterocyclic Chemistry, 58(7), 1565-1576. Available at: [Link]
-
Analytical Characterization of two new related impurities of Diltiazem by High Resolution Mass spectrometry and NMR techniques. Oriental Journal of Chemistry, 33(1), 96-104. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. who.int [who.int]
- 3. Crystal structures and physicochemical properties of diltiazem base and its acetylsalicylate, nicotinate and l-malate salts - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. rjpbcs.com [rjpbcs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. raytor.com [raytor.com]
Key Starting Materials for Synthesizing Diltiazem Analogs: A Mechanistic and Process Chemistry Guide
Executive Summary
The synthesis of diltiazem—a benchmark benzothiazepine calcium channel blocker—and its analogs (e.g., clentiazem, naltiazem) relies on the convergent coupling of two highly specific key starting materials (KSMs). As a Senior Application Scientist, understanding the mechanistic causality behind these KSMs is critical. This guide deconstructs the stereochemical imperatives, priority swaps, and validated protocols required to successfully navigate the (2R,3S) to (2S,3S) transition that defines this class of active pharmaceutical ingredients (APIs).
Core Starting Materials (KSMs) and Analog Diversification
The 1,5-benzothiazepine core is constructed via the regioselective ring-opening of a chiral epoxide by an aryl thiol, followed by intramolecular amidation[1].
-
KSM 1: Chiral Glycidate Synthons. The foundational building block is methyl (2R,3S)-3-(4-methoxyphenyl)glycidate [2]. The absolute configuration at C2 and C3 strictly dictates the final geometry of the drug. Modifying the aromatic ring of this KSM allows for the synthesis of various biologically active analogs.
-
KSM 2: 2-Aminothiophenol Derivatives. This acts as a bifunctional nucleophile. The highly nucleophilic thiol group initiates the epoxide ring-opening, while the aniline nitrogen participates in the subsequent cyclization to close the 7-membered ring[3]. Halogenating this KSM yields potent analogs like clentiazem.
Table 1: Key Starting Materials for Diltiazem Analogs
| Analog Target | Glycidate KSM (C2, C3 Stereochemistry) | Thiophenol KSM | Pharmacological Target |
| Diltiazem | Methyl (2R,3S)-3-(4-methoxyphenyl)glycidate | 2-Aminothiophenol | Calcium Channel Blocker |
| Clentiazem | Methyl (2R,3S)-3-(4-methoxyphenyl)glycidate | 2-Amino-4-chlorothiophenol | Calcium Channel Blocker |
| Naltiazem | (1R,2S)-2-phenylcyclohexyl (2R,3S)-glycidate | 2-Aminothiophenol | Calcium Channel Blocker |
The Stereochemical Imperative: Causality of the Transition
A notorious point of confusion in diltiazem process chemistry is how the (2R,3S) -glycidate KSM yields the (+)-(2S,3S) -diltiazem API[2]. Standard SN2 epoxide ring-opening by a thiolate typically proceeds with inversion of configuration (trans-opening). If this occurred, the (2R,3S)-epoxide would yield a (2R,3R)-erythro intermediate, ultimately failing to produce the required cis-benzothiazepine core.
To achieve the active (2S,3S) architecture, the reaction relies on a fascinating interplay of mechanistic retention and nomenclature swapping:
-
Retention of Configuration at C3: Facilitated by the electron-donating p-methoxy group, the epoxide opening possesses significant SN1 character (stabilized benzylic cation). When catalyzed by specific Lewis acids (e.g., Tin or Fe3+ -exchanged clays), the reaction undergoes a highly specific cis-opening[1][4]. Thus, the nucleophile attacks from the same face as the epoxide oxygen, and C3 remains 'S' .
-
CIP Priority Swap at C2: The physical geometry at C2 is completely untouched during the C3 attack. However, C2's Cahn-Ingold-Prelog (CIP) priority changes. In the epoxide, the ester group (-COOMe) outranks the C3 carbon. After ring-opening, C3 gains a heavy sulfur atom (-SAr), causing C3 to outrank the ester group. This priority swap causes the nominal absolute configuration at C2 to flip from 'R' to 'S' without any bond breaking.
Result: The (2R,3S)-epoxide cleanly converts into the threo-(2S,3S)-intermediate, which cyclizes into (2S,3S)-diltiazem[4].
Logical relationship mapping the stereochemical transition from (2R,3S)-glycidate to (2S,3S)-diltiazem.
Synthetic Routes to the Chiral Glycidate KSM
Procuring the (2R,3S)-glycidate in high enantiomeric excess (ee) is the primary bottleneck in analog synthesis.
Table 2: Comparison of Synthetic Routes to (2R,3S)-Glycidate
| Synthesis Method | Catalyst / Reagent | Yield (%) | Enantiomeric Excess (ee %) | Industrial Scalability |
| Enzymatic Resolution | Thermomyces lanuginosus Lipase | 42 - 45% (Max 50%) | >99% | High (Industry Standard) |
| Asymmetric Epoxidation | Chiral Dioxirane (Yang Catalyst) | 89 - 92% | 77 - 80% | Moderate |
| Darzens + Chiral Auxiliary | (-)-8-phenylmenthol | ~70% | >95% | Low (High Auxiliary Cost) |
Note: While asymmetric epoxidation via chiral dioxiranes offers higher theoretical yields by avoiding the 50% racemate limit[5], enzymatic resolution remains the self-validating standard due to its near-perfect enantioselectivity.
Experimental Methodologies: Self-Validating Protocols
The following protocols are designed as self-validating systems; visual and phase-separation cues confirm the success of each mechanistic step.
Protocol 1: Enzymatic Resolution of trans-3-(4-methoxyphenyl)glycidate
-
Biphasic Suspension: Suspend racemic methyl trans-3-(4-methoxyphenyl)glycidate (1.0 eq) in a biphasic system of toluene and 0.1 M phosphate buffer (pH 7.0).
-
Enzymatic Hydrolysis: Add Thermomyces lanuginosus lipase. Stir vigorously at 30 °C. The enzyme selectively hydrolyzes the unwanted (2S,3R)-enantiomer into the water-soluble acid[2].
-
Phase Separation & Recovery: Monitor via chiral HPLC. Once the (2S,3R)-ester is depleted, halt stirring. The desired (2R,3S)-ester remains intact in the organic phase. Separate the toluene layer, wash with aqueous NaHCO3 , and concentrate in vacuo to yield >99% ee methyl (2R,3S)-3-(4-methoxyphenyl)glycidate.
Protocol 2: Stereoretentive Ring Opening and Cyclization
-
Reagent Mixing: Combine methyl (2R,3S)-3-(4-methoxyphenyl)glycidate (1.0 eq) and 2-aminothiophenol (1.05 eq) in xylene[3].
-
Lewis Acid Catalysis: Introduce a catalytic amount of Fe3+ -exchanged clay or a tin-based catalyst. This coordinates the epoxide oxygen, strictly enforcing the cis-opening mechanism required for stereoretention[1].
-
Ring Opening: Heat the mixture to 110-120 °C for 4 hours. The thiolate attacks C3 with retention of configuration, yielding the threo-(2S,3S)-intermediate.
-
Intramolecular Cyclization: Elevate the temperature to 140 °C to drive the intramolecular amidation between the C2-ester and the aniline amine, liberating methanol[3].
-
Isolation: Cool the reaction mixture to 0 °C. The resulting (2S,3S)-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one will precipitate. Filter and recrystallize from ethanol.
End-to-end synthetic workflow from key starting materials to the (+)-(2S,3S)-diltiazem API.
References
- Efficient Alternative Synthetic Route to Diltiazem via (2R,3S)-3-(4-Methoxyphenyl)
- A practical procedure for the large-scale preparation of methyl (2R,3S)-3-(4-methoxyphenyl)
- Source: google.com (Patents)
- Source: acs.
- Source: mdpi.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. EP0440723B1 - Process for preparing optically active glycidate esters - Google Patents [patents.google.com]
- 3. Efficient Alternative Synthetic Route to Diltiazem via (2R,3S)-3-(4-Methoxyphenyl)glycidamide [cpb.pharm.or.jp]
- 4. mdpi.com [mdpi.com]
- 5. discovery.researcher.life [discovery.researcher.life]
Application Note: A Validated Stability-Indicating HPLC-UV Method for the Analysis of N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem
Abstract
This application note presents a robust, specific, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem. Diltiazem is a critical calcium channel blocker used in the management of cardiovascular diseases.[] Its metabolites and related substances, including N,N-Didesmethyl Diltiazem, are of significant analytical interest. The N-tert-Butoxycarbonyl (Boc) protected form of this metabolite is often synthesized as a key intermediate or a reference standard in drug development and impurity profiling. This document provides a comprehensive protocol, from sample preparation to full method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method is suitable for its intended purpose in research and quality control environments.[2][3][4]
Introduction and Scientific Rationale
Diltiazem is a benzothiazepine derivative that exerts its therapeutic effects by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells.[][5] The metabolic fate of Diltiazem is complex, involving processes such as N-demethylation, which produces metabolites like N,N-Didesmethyl Diltiazem.[5][6] In the context of pharmaceutical process development and the synthesis of reference materials, protecting group chemistry is frequently employed. The N-tert-Butoxycarbonyl (Boc) group is a common acid-labile protecting group for amines. The target analyte, N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem, represents a key synthetic intermediate whose purity and concentration must be precisely controlled.
The analytical challenge lies in developing a method that can accurately quantify this non-polar, protected intermediate and distinguish it from potential starting materials, by-products, and degradation products. This note addresses this challenge by detailing a method optimized for the unique physicochemical properties of the Boc-protected analyte.
Causality of Method Choice:
-
Reversed-Phase HPLC: The target analyte is a moderately non-polar organic molecule due to the presence of the bulky, hydrophobic Boc group and the core Diltiazem structure. RP-HPLC, with a non-polar stationary phase (C18) and a polar mobile phase, is the industry-standard technique for providing excellent separation and resolution for such compounds.
-
UV Detection: The benzothiazepine chromophore within the Diltiazem structure exhibits strong UV absorbance. Based on literature for Diltiazem and its related substances, a detection wavelength of 240 nm provides high sensitivity and specificity for this class of compounds.[7][8][9]
Below are the chemical structures for reference:
| Compound | Structure |
| Diltiazem | |
| N,N-Didesmethyl Diltiazem | ![]() |
| N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem | A derivative where a Boc group (-C(O)OC(CH3)3) is attached to the primary amine of N,N-Didesmethyl Diltiazem. (Conceptual structure, exact image not available) |
Materials and Methods
Reagents and Chemicals
-
Acetonitrile (ACN), HPLC Grade
-
Methanol (MeOH), HPLC Grade
-
Potassium Dihydrogen Phosphate (KH₂PO₄), Analytical Grade
-
Orthophosphoric Acid (H₃PO₄), Analytical Grade
-
Water, HPLC Grade or Milli-Q
-
N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem Reference Standard (>99.5% purity)
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), and Hydrogen Peroxide (H₂O₂) for forced degradation studies.
Instrumentation
An HPLC system equipped with the following components was used:
-
Quaternary Gradient Pump
-
Degasser
-
Autosampler with temperature control
-
Thermostatted Column Compartment
-
UV-Vis Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
-
Chromatography Data System (CDS) software
Chromatographic Conditions
The following table summarizes the optimized HPLC-UV conditions. The higher percentage of organic solvent (Acetonitrile) is necessitated by the increased hydrophobicity of the Boc-protected analyte compared to Diltiazem.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 25 mM Potassium Phosphate Buffer (pH adjusted to 3.0 with H₃PO₄) |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | Isocratic |
| Composition | Mobile Phase A : Mobile Phase B (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 240 nm |
| Run Time | 15 minutes |
Experimental Protocols
The following protocols provide a step-by-step guide for method implementation and validation.
Protocol 1: Preparation of Solutions
A. Mobile Phase Preparation (1 L):
-
Weigh 3.4 g of KH₂PO₄ and dissolve in 1 L of HPLC grade water.
-
Adjust the pH to 3.0 ± 0.05 using 85% orthophosphoric acid.
-
Filter the buffer through a 0.45 µm nylon membrane filter. This is Mobile Phase A.
-
Mobile Phase B is HPLC grade Acetonitrile.
-
The final mobile phase is prepared by mixing 400 mL of Mobile Phase A with 600 mL of Mobile Phase B. Sparge with helium or sonicate for 15 minutes to degas.
B. Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent). Sonicate if necessary to ensure complete dissolution.
C. Working Standard Solutions (for Linearity & Accuracy):
-
Prepare a series of working standards by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 150 µg/mL.
Protocol 2: System Suitability Testing (SST)
Rationale: SST is a non-negotiable part of any validated method, ensuring the chromatographic system is performing adequately before any samples are analyzed.
-
Prepare a working standard solution at a concentration of 50 µg/mL.
-
Inject this solution six consecutive times (n=6).
-
Evaluate the results against the acceptance criteria in the table below.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Protocol 3: Method Validation (ICH Q2(R1) Framework)
The following workflow illustrates the comprehensive validation process.
Caption: ICH Q2(R1) validation parameters for a quantitative HPLC method.
A. Specificity and Forced Degradation: Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.
-
Blank Analysis: Inject the diluent to ensure no interfering peaks at the retention time of the analyte.
-
Forced Degradation: Subject a 50 µg/mL solution of the analyte to the following stress conditions.[7][10][11] Analyze the stressed samples alongside an unstressed control. The goal is to achieve 5-20% degradation.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours. Neutralize before injection.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours. Neutralize before injection.
-
Oxidative Degradation: 6% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid powder to 105°C for 48 hours, then prepare a solution.
-
Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.
-
-
Acceptance Criteria: The main peak must be spectrally pure (as determined by DAD peak purity analysis) and well-resolved from all degradation peaks (Resolution > 2.0).
B. Linearity and Range:
-
Prepare at least five concentrations across the range of 1-150 µg/mL.
-
Inject each concentration in triplicate.
-
Plot a calibration curve of mean peak area versus concentration.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
C. Accuracy (% Recovery):
-
Prepare a sample matrix (placebo or blank solution).
-
Spike the matrix with the analyte at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration of 50 µg/mL).
-
Prepare each level in triplicate and analyze.
-
Calculate the percent recovery for each sample.
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.
D. Precision:
-
Repeatability (Intra-day): Prepare six individual samples at 100% of the target concentration (50 µg/mL) and analyze on the same day by the same analyst.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.
E. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = standard deviation of the y-intercept of the regression line; S = slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ should be confirmed by analyzing a sample at this concentration and demonstrating acceptable precision and accuracy.
F. Robustness:
-
Deliberately vary key method parameters one at a time:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 5°C)
-
Mobile Phase pH (± 0.2 units)
-
Mobile Phase Organic Composition (± 2%)
-
-
Analyze a system suitability solution under each condition.
-
Acceptance Criteria: The SST parameters should remain within the acceptance criteria, demonstrating the method's reliability during normal use.
Data Presentation and Expected Results
The analytical workflow from sample preparation to final result is depicted below.
Caption: General workflow for HPLC-UV analysis.
Table of Expected Validation Data:
| Validation Parameter | Specification | Expected Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 1 - 150 µg/mL | Method is linear, accurate, and precise across this range. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ||
| - Repeatability (n=6) | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOD | Report Value | ~0.3 µg/mL |
| LOQ | Report Value | ~1.0 µg/mL |
| Specificity | No interference | Peak is pure and resolved from all degradants (Resolution > 2.0). |
Conclusion
The HPLC-UV method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative determination of N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem. The comprehensive validation protocol, grounded in ICH Q2(R1) guidelines, confirms its suitability for routine use in quality control and research environments. This method provides a reliable analytical tool for monitoring the purity and concentration of this important synthetic intermediate in the development of Diltiazem-related compounds.
References
-
Validation and Uncertainty Estimation of an Ecofriendly and Stability-Indicating HPLC Method for Determination of Diltiazem in Pharmaceutical Preparations. Journal of Analytical Methods in Chemistry. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Method Development, Validation and Stability Study of Diltiazem by RP-HPLC Method. Journal of Pharmaceutical Research. [Link]
-
HPLC method development for the simultaneous determination and validation of Diltiazem hydrochloride and its major metabolite. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
-
Quality Guidelines. International Council for Harmonisation. [Link]
-
Analysis of diltiazem and its related substances by HPLC and HPLC/MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Validated gradient stability indicating HPLC method for determining Diltiazem Hydrochloride and related substances in bulk drug and novel tablet formulation. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Degradation study data for diltiazem hydrochloride tablets. Data in Brief. [Link]
-
Analysis of diltiazem and its related substances by HPLC and HPLC/MS. PubMed. [Link]
-
Analytical Characterization of two new related impurities of Diltiazem by High Resolution Mass spectrometry and NMR techniques. Oriental Journal of Chemistry. [Link]
-
N,N-Didesmethyl Diltiazem Hydrochloride — Chemical Substance Information. NextSDS. [Link]
Sources
- 2. jordilabs.com [jordilabs.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. clearsynth.com [clearsynth.com]
- 7. Validation and Uncertainty Estimation of an Ecofriendly and Stability-Indicating HPLC Method for Determination of Diltiazem in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Validated gradient stability indicating HPLC method for determining Diltiazem Hydrochloride and related substances in bulk drug and novel tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jopcr.com [jopcr.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Utilizing N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem in Pharmacokinetic and DDI Studies
Mechanistic Background & Analytical Challenges
Diltiazem is a non-dihydropyridine calcium channel blocker widely prescribed for hypertension and angina[1]. In vivo, it undergoes extensive hepatic biotransformation mediated primarily by Cytochrome P450 3A4 (CYP3A4). The sequential N-demethylation of the parent drug yields N-desmethyl diltiazem (MA) and N,N-didesmethyl diltiazem (M1)[2].
From a pharmacokinetic (PK) perspective, M1 is of critical importance. While the parent drug is a moderate competitive inhibitor of CYP3A4, the M1 metabolite is approximately 200 times more potent and acts as a severe time-dependent inhibitor (TDI) [3]. The secondary amine of M1 is oxidized by CYP3A4 into a reactive intermediate that covalently binds to the enzyme's heme group, leading to irreversible inactivation[4]. This accumulation of M1 during chronic therapy is the primary driver of severe drug-drug interactions (DDIs) when diltiazem is co-administered with other CYP3A4 substrates, such as simvastatin or triazolam[3][5].
The Role of the Boc-Protected Derivative
Quantifying M1 in human plasma is essential for developing physiologically based pharmacokinetic (PBPK) models to predict these DDIs[5]. However, M1 possesses a highly reactive and polar secondary amine, making it susceptible to oxidative degradation during storage and causing severe peak tailing on reversed-phase liquid chromatography columns.
To overcome this, bioanalytical scientists utilize N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem (CAS: 1289643-62-4)[6]. The tert-butoxycarbonyl (Boc) group sterically shields the reactive amine, providing two distinct analytical advantages:
-
Ultra-Stable Reference Standard: Boc-M1 can be stored for years without degradation. It is deprotected in situ just prior to analysis to yield fresh, highly accurate M1 for calibration curves.
-
Isotopic Scaffold: It serves as a stable synthetic intermediate for generating stable-isotope labeled internal standards (e.g., M1-D4), which are mandatory for mitigating matrix effects in LC-MS/MS[7].
Fig 1. CYP3A4-mediated metabolism of Diltiazem and subsequent time-dependent inhibition by M1.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness in PK quantification, the following protocols incorporate built-in validation checkpoints. The methodology leverages in situ deprotection of Boc-M1 followed by Liquid-Liquid Extraction (LLE) and LC-MS/MS analysis[8].
Protocol A: In Situ Deprotection & Calibrator Generation
Causality: Because free M1 degrades rapidly in aqueous solutions, generating it dynamically from Boc-M1 ensures that the calibration curve reflects the exact concentration intended, eliminating bias from standard degradation.
-
Stock Preparation: Dissolve 1.0 mg of Boc-M1 in 1.0 mL of LC-MS grade Methanol (1 mg/mL stock).
-
Acidic Cleavage: Transfer 100 µL of the stock to a glass vial. Add 100 µL of 10% Trifluoroacetic acid (TFA) in Methanol. Incubate at 40°C for 30 minutes to quantitatively cleave the Boc group.
-
Neutralization: Add 100 µL of 1M Ammonium Bicarbonate to neutralize the TFA, yielding a stable, intermediate stock of active M1.
-
System Suitability Check (Validation Checkpoint): Inject a 1:1000 dilution of this solution into the LC-MS/MS. Monitor the intact Boc-M1 transition (m/z 487.2 → 150.0). Acceptance Criteria: The Boc-M1 peak area must be < 0.1% of the M1 peak area (m/z 387.1 → 150.0), confirming >99.9% deprotection efficiency.
Protocol B: Plasma Sample Preparation (Liquid-Liquid Extraction)
Causality: Methyl tert-butyl ether (MTBE) is selected for LLE because its low dielectric constant selectively partitions the non-ionized forms of diltiazem and M1 at physiological pH, while precipitating proteins and completely excluding highly polar matrix components (like lysophosphatidylcholines). This drastically reduces ion suppression in the ESI source[8].
-
Spiking: Aliquot 300 µL of human plasma into a 2 mL microcentrifuge tube. Spike with the deprotected M1 calibrators and 20 µL of Internal Standard (Diltiazem-D4, 500 ng/mL)[7].
-
Extraction: Add 1.0 mL of MTBE. Vortex vigorously for 5 minutes to ensure mass transfer.
-
Phase Separation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Reconstitution: Transfer 800 µL of the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Mobile Phase A (10 mM Ammonium Formate, pH 3.0).
Protocol C: LC-MS/MS Quantification
Causality: An acidic mobile phase (pH 3.0) is strictly required. Diltiazem and M1 contain basic amines (pKa ~7.7). At pH 3.0, these amines are fully protonated, which prevents secondary electrostatic interactions with residual free silanols on the C18 stationary phase (eliminating peak tailing) and maximizes droplet charging for positive Electrospray Ionization (ESI+)[9][10].
-
Column: ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase: Isocratic elution using 10 mM Ammonium Formate (pH 3.0) and Acetonitrile (25:75, v/v) at a flow rate of 0.2 mL/min[8].
-
Detection: Operate the mass spectrometer in ESI+ Multiple Reaction Monitoring (MRM) mode.
Fig 2. Self-validating bioanalytical workflow from Boc-protected precursor to LC-MS/MS analysis.
Quantitative Data Summaries
Accurate MRM transitions are critical for the specificity of the assay. The inclusion of the Boc-M1 transition ensures the validation checkpoint can be executed within the same analytical run.
Table 1: LC-MS/MS MRM Transitions and Method Parameters [8][9]
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Collision Energy (eV) | Analytical Role |
| Diltiazem | 415.4 | 150.2 | 25 | Parent Drug |
| N-desmethyl diltiazem (MA) | 401.1 | 150.0 | 25 | Primary Metabolite |
| N,N-didesmethyl diltiazem (M1) | 387.1 | 150.0 | 28 | Secondary Metabolite (Active) |
| Boc-M1 | 487.2 | 150.0 | 20 | Precursor / Deprotection Control |
| Diltiazem-D4 | 419.4 | 150.2 | 25 | Internal Standard (IS) |
Table 2: Comparative CYP3A4 Inhibition Kinetics [3][4]
| Compound | Inhibition Mechanism | Relative IC₅₀ (µM) | k_inact (min⁻¹) | Clinical DDI Impact |
| Diltiazem | Competitive & TDI | ~11.0 | 0.02 | Moderate |
| N-desmethyl diltiazem (MA) | Competitive & TDI | ~5.5 | 0.03 | High |
| N,N-didesmethyl diltiazem (M1) | Potent TDI | ~0.05 | 0.06 | Severe Risk (Irreversible) |
(Note: M1 exhibits an inhibitory potency roughly 200-fold greater than the parent drug, underscoring the necessity of its precise quantification in PK studies).
References
-
Yeo, K. R., et al. "Enhanced cholesterol reduction by simvastatin in diltiazem-treated patients." British Journal of Clinical Pharmacology (PMC - NIH).[3]. Available at:[Link]
-
Veeprho Pharmaceuticals. N-Desmethyl Diltiazem-D3 (HCl Salt) | CAS 1217643-52-1.[7]. Available at:[Link]
-
Mikov, M., et al. "The Role of Drug Metabolites in the Inhibition of Cytochrome P450 Enzymes." European Journal of Drug Metabolism and Pharmacokinetics 42(4), May 2017.[4]. Available at:[Link]
-
Patel, N., et al. "Physiologically based mechanistic modelling to predict complex drug–drug interactions involving simultaneous competitive and time-dependent enzyme inhibition." ResearchGate.[5]. Available at:[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 39186, Diltiazem.[1]. Available at:[Link]
-
Dasandi, B., et al. "Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of diltiazem and its two metabolites in human plasma." Journal of Chromatography B, 877(8-9):791-8, 2009.[8]. Available at:[Link]
-
Gupta, R. K., et al. "Stability indicating assay for diltiazem and its metabolites in human plasma by ultra performance." International Journal of Pharmaceutical Sciences and Research.[10]. Available at: [Link]
Sources
- 1. Diltiazem | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Enhanced cholesterol reduction by simvastatin in diltiazem-treated patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. veeprho.com [veeprho.com]
- 8. Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of diltiazem and its two metabolites in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ijpsr.com [ijpsr.com]
Application Note: Development and Validation of a Stability-Indicating Assay for Diltiazem and Its Derivatives
Mechanistic Background & Rationale
Diltiazem hydrochloride, a non-dihydropyridine calcium channel blocker, is widely utilized in the management of hypertension and angina pectoris. Structurally, it is a benzothiazepine derivative containing an ester linkage and a tertiary amine. From a drug development perspective, ensuring the chemical stability of diltiazem is paramount, as its structural vulnerabilities make it susceptible to specific degradation pathways.
According to the[ICH Q1A(R2) guidelines for stability testing][5], a stability-indicating assay (SIA) must be developed to accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients.
The Causality of Degradation:
-
Hydrolysis: The ester linkage at the 3-position is highly labile. Under acidic or basic conditions, it undergoes rapid hydrolysis to form desacetyl diltiazem (Impurity F) [4].
-
Oxidation: The sulfur atom within the benzothiazepine ring is highly susceptible to oxidative stress, rapidly converting to diltiazem sulfoxide in the presence of peroxides [3].
-
Thermal/Photolytic Stress: Exposure to high heat or UV radiation can induce N-demethylation at the tertiary amine, yielding N-desmethyl diltiazem [2].
Understanding these mechanisms is critical. A robust SIA is inherently a self-validating system : by deliberately forcing the API through these specific degradation pathways, we create a "worst-case" complex matrix. If the chromatographic method can successfully resolve the intact API from this deliberately generated matrix of degradants—achieving a mass balance close to 100%—the method actively proves its own specificity and stability-indicating power.
Primary degradation pathways of diltiazem under various stress conditions.
Experimental Protocol: Forced Degradation Studies
To establish the self-validating baseline of the assay, forced degradation must be performed. The goal is to achieve 10% to 30% degradation; excessive degradation (>30%) risks secondary degradation of the primary impurities, which is not representative of real-world stability failures [2].
Step-by-Step Stress Methodology
-
Preparation of Stock: Prepare a 1.0 mg/mL stock solution of Diltiazem HCl in HPLC-grade water/methanol (50:50, v/v).
-
Acid Hydrolysis:
-
Transfer 5.0 mL of stock to a 50 mL flask. Add 5.0 mL of 0.1 M HCl.
-
Heat at 80°C in a water bath for 1 hour [3].
-
Causality for Neutralization: Direct injection of highly acidic samples alters the localized pH of the mobile phase, leading to peak splitting and rapid degradation of the silica-based stationary phase.
-
Action: Cool to room temperature and neutralize with 5.0 mL of 0.1 M NaOH before diluting to volume with mobile phase.
-
-
Base Hydrolysis:
-
Transfer 5.0 mL of stock. Add 5.0 mL of 0.1 M NaOH.
-
Heat at 80°C for 1 hour. Cool and neutralize with 5.0 mL of 0.1 M HCl [3].
-
-
Oxidative Stress:
-
Transfer 5.0 mL of stock. Add 5.0 mL of 3% H₂O₂.
-
Incubate at 80°C for 1 hour [3]. Dilute to volume with mobile phase.
-
-
Thermal & Photolytic Stress:
-
Spread 100 mg of solid API in a thin layer on a Petri dish.
-
Expose to 105°C in a hot air oven for 24 hours (Thermal), or expose to UV light (254 nm) for 24 hours (Photolytic) [2].
-
Dissolve 10 mg of the stressed powder in 10 mL of diluent.
-
Quantitative Summary of Forced Degradation Outcomes
| Stress Condition | Reagents / Environment | Time & Temp | Primary Degradant Identified | Typical Degradation (%) |
| Acid Hydrolysis | 0.1 M HCl | 80°C, 1 h | Desacetyl Diltiazem | ~20 - 25% |
| Base Hydrolysis | 0.1 M NaOH | 80°C, 1 h | Desacetyl Diltiazem | ~25 - 30% |
| Oxidation | 3% H₂O₂ | 80°C, 1 h | Diltiazem Sulfoxide | ~40 - 50% |
| Thermal | Solid state, 105°C | 24 h | N-Desmethyl Diltiazem | < 5% |
| Photolytic | UV Light (254 nm) | 24 h | N-Desmethyl Diltiazem | ~10 - 15% |
HPLC Method Development & Optimization
Developing the chromatographic method requires precise control over the mobile phase chemistry to ensure the complete resolution of the API from the complex matrix generated above.
Step-by-step workflow for developing a self-validating stability-indicating assay.
Step-by-Step Chromatographic Protocol
-
Column Selection: Utilize a high-purity, base-deactivated C18 column (e.g., Hypersil BDS C18 or Purospher Star C18, 150 mm × 4.6 mm, 5.0 μm) [3, 4].
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare a 0.05 M sodium dihydrogen phosphate buffer. Adjust the pH to 2.5 using orthophosphoric acid (or use 0.05% Trifluoroacetic acid) [4].
-
Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.
-
Causality for pH 2.5: Diltiazem contains a basic tertiary amine (pKa ~7.7). At a physiological or neutral pH, the amine is partially ionized, leading to severe peak tailing due to secondary interactions with residual silanols on the silica stationary phase. By dropping the pH to 2.5, the amine is fully protonated, and silanol ionization is suppressed, ensuring sharp, symmetrical peaks [1].
-
-
Gradient Elution Program:
-
Causality for Gradient: Diltiazem and its degradants possess vastly different polarities. Desacetyl diltiazem is highly polar and elutes early. A gradient starting with high aqueous content (e.g., 80% A) ensures retention of polar degradants, while a gradual ramp to high organic content (e.g., 80% B) elutes strongly retained non-polar impurities, maintaining a short run time.
-
Time 0-2 min: 80% A / 20% B
-
Time 2-10 min: Linear ramp to 40% A / 60% B
-
Time 10-15 min: Hold at 40% A / 60% B
-
Time 15-16 min: Return to 80% A / 20% B (Re-equilibration)
-
-
Detection: Set the UV/PDA detector to 240 nm . This wavelength represents an isosbestic point where diltiazem and its primary chromophore-retaining degradants exhibit optimal and comparable molar absorptivity [3].
Method Validation (ICH Guidelines)
Once the method successfully resolves all peaks generated in the forced degradation study (Resolution Rs>2.0 for all peak pairs), it must be validated according to ICH Q2(R1) guidelines to ensure trustworthiness and reproducibility [1].
Quantitative Summary of Validation Parameters
| Validation Parameter | ICH Acceptance Criteria | Typical Result for Diltiazem SIA |
| Linearity (Range) | Correlation Coefficient ( R2 ) > 0.999 | R2=0.9996 (Range: 0.5 – 50 µg/mL) |
| Precision (Repeatability) | % RSD of peak areas < 2.0% | % RSD = 0.8% – 1.5% |
| Accuracy (Recovery) | Mean recovery between 98.0% - 102.0% | 99.8% – 101.2% across 3 levels |
| Limit of Detection (LOD) | Signal-to-Noise (S/N) ≥ 3 | ~0.04 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise (S/N) ≥ 10 | ~0.12 µg/mL |
| Specificity / Peak Purity | No interference; PDA purity angle < threshold | Peak purity passed; Rs>2.5 for all degradants |
By strictly adhering to this protocol, the resulting analytical method provides a mathematically and chemically rigorous framework. The forced degradation validates the chromatography, and the validated chromatography ensures the safety and stability profile of the diltiazem formulation throughout its shelf life.
References
- A Validated Stability Indicating HPLC Method for Determination of Diltiazem Hydrochloride in Tablet Dosage Form. Australian Journal of Basic and Applied Sciences.
- The Physical and Chemical Stability of Diltiazem-d4 Hydrochloride: A Technical Guide. BenchChem.
- Validated gradient stability indicating HPLC method for determining Diltiazem Hydrochloride and related substances in bulk drug and novel tablet formulation. National Institutes of Health (PMC).
- Development and validation of a stability indicating HPLC method to determine diltiazem hydrochloride in tablets and compounded capsules. SciELO.
- Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
Application Note: Utilization of N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem in Stability-Indicating Assays
Executive Summary
In pharmaceutical development, establishing the intrinsic stability of an Active Pharmaceutical Ingredient (API) is a strict regulatory requirement under ICH Q1A(R2) and Q1B guidelines. Diltiazem, a benzothiazepine calcium-channel blocker, is highly susceptible to hydrolytic, oxidative, and photolytic degradation[1]. One of its critical degradation and metabolic pathways is sequential N-demethylation, which yields N-desmethyl and ultimately N,N-didesmethyl diltiazem[2].
This application note provides a comprehensive guide on utilizing N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem (CAS: 1289643-62-4) as a stable reference intermediate for forced degradation studies. By employing this Boc-protected standard, analytical scientists can accurately track the N-demethylation pathway, ensure precise mass balance, and validate stability-indicating LC-MS/MS methodologies.
Mechanistic Rationale: The Causality of N-Demethylation and Boc-Protection
The Chemical Vulnerability of Diltiazem
Diltiazem contains a tertiary dimethylaminoethyl moiety and an acetate ester group. Under stress conditions, these functional groups dictate the molecule's primary degradation pathways[3]:
-
Hydrolytic Stress: Acidic and basic environments rapidly cleave the ester linkage, yielding desacetyl diltiazem (Impurity F)[4].
-
Oxidative Stress: Exposure to peroxides targets the sulfur atom (forming sulfoxides) and the tertiary amine, triggering oxidative N-dealkylation to form N,N-didesmethyl diltiazem[1].
The Necessity of Boc-Protection for Reference Standards
The pure N,N-didesmethyl diltiazem degradant possesses a free primary amine. Primary amines are highly nucleophilic and prone to rapid oxidation, atmospheric carbon dioxide absorption (forming carbamates), and condensation reactions. Consequently, storing pure N,N-didesmethyl diltiazem as a reference standard often leads to standard degradation over time, compromising analytical accuracy.
To solve this, synthesize N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem [5]. The bulky tert-butoxycarbonyl (Boc) group sterically hinders the primary amine, rendering the molecule chemically inert, non-hygroscopic, and highly stable for long-term storage[6]. During analytical workflows, the Boc group is quantitatively cleaved using an acid catalyst (e.g., Trifluoroacetic acid), generating the pure primary amine in situ for immediate spiking and calibration.
Workflow Visualization
The following diagram illustrates the logical relationship between Diltiazem stress testing, the generation of target impurities, and the integration of the Boc-protected reference standard into the analytical workflow.
Workflow of Diltiazem forced degradation and impurity profiling using the Boc-protected standard.
Quantitative Degradation Matrix
According to , Diltiazem exhibits specific degradation kinetics under various ICH stress conditions[3]. The table below summarizes the expected degradation profiles to guide analytical expectations during method validation.
| Stress Condition | Reagent / Environment | Time & Temp | Primary Degradation Pathway | Expected Degradation (%) |
| Acidic Hydrolysis | 1 M HCl | 70°C, 12 h | Ester cleavage (Desacetyl diltiazem) | ~ 83.3% |
| Basic Hydrolysis | 1 M NaOH | 70°C, 12 h | Ester cleavage (Desacetyl diltiazem) | ~ 89.5% |
| Oxidative Stress | 3% H₂O₂ | 25°C, 24 h | N-demethylation & S-oxidation | ~ 11.0% |
| Thermal Stress | Solid State | 80°C, 7 days | Minor N-demethylation | ~ 15.4% |
| Photolytic Stress | UV-C (254 nm) | 25°C, 24 h | Photolytic deacetylation & N-oxidation | ~ 51.1% |
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Built-in suitability criteria guarantee that the experimental outputs are analytically sound before proceeding to the next step.
Protocol A: In-Situ Generation of N,N-Didesmethyl Diltiazem
Purpose: To quantitatively cleave the Boc protecting group from the reference standard prior to HPLC spiking.
-
Preparation: Accurately weigh 10.0 mg of N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem (CAS: 1289643-62-4) into a 10 mL amber volumetric flask.
-
Solubilization: Dissolve the standard in 5.0 mL of Dichloromethane (DCM).
-
Cleavage: Add 1.0 mL of anhydrous Trifluoroacetic acid (TFA). The strong acid protonates the carbamate, leading to the expulsion of isobutylene gas and carbon dioxide, leaving the pure amine as a TFA salt.
-
Incubation: Stir at 25°C for exactly 2 hours to ensure complete cleavage.
-
Evaporation: Evaporate the solvent under a gentle stream of ultra-pure nitrogen until dry.
-
Reconstitution: Reconstitute the residue in 10.0 mL of HPLC-grade Acetonitrile:Water (50:50, v/v).
-
Self-Validation Check: Inject a 1 µL aliquot into the LC-MS. The preparation is validated if the precursor ion m/z 487.58 (Boc-protected) is entirely absent, and the product ion m/z 387.45 (N,N-didesmethyl diltiazem) accounts for >99.5% of the total ion chromatogram (TIC) area.
Protocol B: ICH-Compliant Forced Degradation of Diltiazem API
Purpose: To generate a representative sample of all potential degradants for method validation.
-
Stock Solution: Prepare a 1000 µg/mL solution of Diltiazem API in diluent (Water:Acetonitrile, 50:50).
-
Oxidative Stress Execution: Transfer 5.0 mL of the stock solution to a 10 mL flask. Add 1.0 mL of 30% H₂O₂ (yielding a final concentration of ~3% H₂O₂). Incubate at 25°C for 24 hours in the dark.
-
Hydrolytic Stress Execution: Transfer 5.0 mL of the stock to two separate flasks. Add 1.0 mL of 1 M HCl to the first (Acid) and 1.0 mL of 1 M NaOH to the second (Base). Heat both at 70°C for 12 hours. Neutralize with equivalent molarities of base/acid before analysis.
-
Self-Validation Check (Mass Balance): The protocol validates itself through mass balance. The sum of the molar quantities of the remaining parent API and all quantified degradants (calibrated using the standard generated in Protocol A) must equal 98.0%–102.0% of the initial API concentration. A deviation indicates undetected volatile degradants or column retention issues.
Protocol C: Stability-Indicating LC-MS/MS Method
Purpose: To resolve and quantify the parent drug and its structurally similar degradants.
-
Column: C18 reverse-phase column (150 mm × 4.6 mm, 3.5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Program: 0–2 min (10% B), 2–15 min (linear gradient to 80% B), 15–18 min (hold 80% B), 18–20 min (return to 10% B).
-
Flow Rate & Detection: 1.0 mL/min, UV detection at 240 nm, coupled with ESI+ MS scanning from m/z 100 to 600.
-
Self-Validation Check (System Suitability): System suitability is confirmed if the chromatographic resolution ( Rs ) between N,N-didesmethyl diltiazem (approx. RT 4.8 min) and desacetyl diltiazem (approx. RT 5.2 min) is ≥2.0 . This ensures no co-elution compromises the mass balance calculations.
References
-
Validated gradient stability indicating HPLC method for determining Diltiazem Hydrochloride and related substances in bulk drug and novel tablet formulation. PMC.[Link]
-
Validation and Uncertainty Estimation of an Ecofriendly and Stability-Indicating HPLC Method for Determination of Diltiazem in Pharmaceutical Preparations. PMC.[Link]
-
Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. MDPI.[Link]
Sources
- 1. Validated gradient stability indicating HPLC method for determining Diltiazem Hydrochloride and related substances in bulk drug and novel tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Validation and Uncertainty Estimation of an Ecofriendly and Stability-Indicating HPLC Method for Determination of Diltiazem in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. Page loading... [guidechem.com]
Technical Support Center: Minimizing Ion Suppression in Diltiazem Bioanalysis
Welcome to the technical support center for the bioanalysis of diltiazem and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate ion suppression in liquid chromatography-mass spectrometry (LC-MS) workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your method development and ensure data integrity.
Frequently Asked Questions (FAQs)
Here we address some of the foundational questions regarding ion suppression in the context of diltiazem analysis.
Q1: What is ion suppression and why is it a significant problem in the LC-MS analysis of diltiazem?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, such as diltiazem or its metabolites, is reduced by co-eluting compounds from the sample matrix.[1][2] This phenomenon occurs in the ion source of the mass spectrometer and leads to a decreased signal intensity, which can severely compromise the accuracy, precision, and sensitivity of the analytical method.[3][4] In bioanalytical studies, where diltiazem is often measured at low concentrations in complex biological matrices like plasma or urine, ion suppression can lead to underestimation of the true concentration or even false-negative results.[5]
The primary cause of ion suppression is competition for ionization between the analyte and matrix components.[4] In electrospray ionization (ESI), which is commonly used for diltiazem analysis, a finite number of charges are available on the surface of the sprayed droplets.[3] When high concentrations of matrix components are present, they can outcompete diltiazem for these charges, leading to a reduction in the number of ionized diltiazem molecules that reach the mass analyzer.[3][4] Other proposed mechanisms include changes in the physical properties of the droplets (e.g., increased viscosity and surface tension) caused by matrix components, which can hinder the formation of gas-phase analyte ions.[1][3]
Q2: What are the common sources of ion suppression when analyzing diltiazem in biological samples?
A2: The primary sources of ion suppression in the bioanalysis of diltiazem are endogenous and exogenous components of the biological matrix.[3][5]
-
Endogenous Components:
-
Phospholipids: These are major components of cell membranes and are a notorious cause of ion suppression, especially in positive ESI mode.[5] They tend to co-extract with diltiazem during sample preparation and can have similar chromatographic retention times.
-
Salts and Buffers: High concentrations of non-volatile salts from the biological matrix or from buffers used in sample preparation can lead to the formation of adducts with diltiazem or interfere with the droplet evaporation process.[2][6]
-
Proteins and Peptides: Although most large proteins are removed during sample preparation, residual peptides can still co-elute with diltiazem and cause ion suppression.[5]
-
-
Exogenous Components:
-
Mobile Phase Additives: While necessary for chromatography, some additives like trifluoroacetic acid (TFA) are known to cause significant ion suppression.[6] It is preferable to use more volatile additives like formic acid or ammonium formate.[7]
-
Contaminants: Plasticizers, detergents, and other contaminants from sample collection tubes, pipette tips, or solvents can leach into the sample and interfere with ionization.[2][3]
-
Q3: How can I determine if my diltiazem analysis is affected by ion suppression?
A3: There are several experimental approaches to assess the presence and extent of ion suppression in your diltiazem assay.
-
Post-Column Infusion (PCI) Experiment: This is a definitive method to identify regions of ion suppression in your chromatogram.[1][8] A solution of diltiazem is continuously infused into the mass spectrometer after the analytical column.[5] When a blank, extracted matrix sample is injected, any dips in the constant diltiazem signal indicate the retention times at which matrix components are eluting and causing suppression.[5][8]
-
Matrix Effect Calculation: This quantitative approach involves comparing the peak area of diltiazem in a post-extraction spiked matrix sample to that in a neat solution.[9]
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100
A value significantly less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[4]
Troubleshooting Guides
This section provides a systematic approach to resolving common issues related to ion suppression during the analysis of diltiazem and its metabolites.
Issue 1: Low signal intensity and poor sensitivity for diltiazem and its metabolites.
This is a classic symptom of ion suppression. The following workflow will guide you through diagnosing and mitigating the issue.
Caption: Troubleshooting workflow for low signal intensity.
Step-by-Step Methodologies
1. Optimize Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before they enter the mass spectrometer.[1][10]
-
Liquid-Liquid Extraction (LLE): LLE is a powerful technique for cleaning up biological samples. For diltiazem, which is a basic compound, a pH adjustment of the sample can enhance extraction efficiency into an organic solvent while leaving polar interferences in the aqueous phase.[11][12] A double LLE can further improve cleanup by first removing hydrophobic interferences with a non-polar solvent before extracting the analyte with a moderately polar solvent.[10]
-
Solid-Phase Extraction (SPE): SPE offers high selectivity and can significantly reduce matrix effects.[10][13] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, is particularly effective at removing a wide range of interferences.[10]
-
Phospholipid Removal Plates: Specialized sample preparation products, such as HybridSPE®-Phospholipid plates, are designed to selectively remove phospholipids from plasma and serum samples, thereby reducing a major source of ion suppression.
| Sample Preparation Technique | Relative Cleanup Efficiency | Typical Recovery for Diltiazem | Throughput |
| Protein Precipitation (PPT) | Low | >85% | High |
| Liquid-Liquid Extraction (LLE) | Medium-High | 75-85%[11][12] | Medium |
| Solid-Phase Extraction (SPE) | High | >90% | Medium-High |
| Phospholipid Removal Plates | Very High (for phospholipids) | >90% | High |
2. Optimize Chromatographic Separation: If interfering compounds cannot be completely removed during sample preparation, the next line of defense is to chromatographically separate them from diltiazem and its metabolites.[4][14]
-
Increase Chromatographic Resolution: Employing Ultra-Performance Liquid Chromatography (UPLC) with sub-2 µm particle columns can significantly increase peak resolution, separating diltiazem from co-eluting matrix components.
-
Gradient Optimization: A multi-step gradient can be designed to hold the mobile phase composition at a low organic percentage to allow polar interferences to elute first, then ramp up to elute diltiazem, and finally include a high organic wash to remove strongly retained compounds like phospholipids.[15]
-
Change Stationary Phase: If co-elution persists, switching to a column with a different selectivity (e.g., a phenyl-hexyl or pentafluorophenyl (PFP) phase) may provide the necessary separation.
3. Optimize Mass Spectrometer Parameters: While less effective than sample preparation and chromatography, optimizing the ion source parameters can provide some mitigation of ion suppression.[16][17]
-
Ionization Source: Atmospheric pressure chemical ionization (APCI) is generally less susceptible to ion suppression than ESI.[3] If your instrumentation allows, testing your method with an APCI source may be beneficial.
-
Source Parameters: Carefully tune the capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature to maximize the diltiazem signal.[16][17] A lower flow rate to the ESI source can sometimes reduce ion suppression.[1]
Issue 2: Inconsistent and irreproducible results for quality control (QC) samples.
This issue often points to variable matrix effects between different samples or batches.
Decision-Making Flowchart for Inconsistent QC Results
Caption: Decision-making flowchart for inconsistent QC results.
Protocols for Enhancing Reproducibility
-
Protocol for Post-Column Infusion Experiment
-
Prepare a solution of diltiazem in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a stable, mid-range signal on your mass spectrometer.
-
Set up a T-junction between the analytical column and the mass spectrometer ion source.
-
Infuse the diltiazem solution at a low, constant flow rate (e.g., 5-10 µL/min) while the LC mobile phase is flowing at its normal rate. This will generate a stable baseline signal for diltiazem.[18]
-
Once a stable baseline is achieved, inject a blank matrix extract (a sample prepared using the same extraction procedure as your study samples, but without the analyte).[18]
-
Monitor the diltiazem signal throughout the chromatographic run. Any dips in the baseline indicate regions of ion suppression, while any rises indicate ion enhancement.[18]
-
Inject a reconstitution solvent blank to have a reference baseline.[18]
-
-
Protocol for Quantitative Assessment of Matrix Effects
-
Prepare Solution A (Neat Standard): Prepare a standard solution of diltiazem and your internal standard (e.g., Diltiazem-d4) in the final mobile phase composition at a known concentration (e.g., 50 ng/mL).[9]
-
Prepare Solution B (Post-Extraction Spike): Take a blank biological matrix sample (e.g., human plasma). Perform the full sample extraction procedure. Spike the resulting clean extract with diltiazem and the internal standard to the same final concentration as Solution A.[9]
-
Analysis: Analyze multiple replicates (n≥3) of both Solution A and Solution B via LC-MS/MS.
-
Calculation: Calculate the matrix effect using the following formula for both the analyte and the internal standard:
-
Matrix Effect (%) = (Mean Peak Area of Solution B / Mean Peak Area of Solution A) x 100 [9]
-
-
An ideal SIL internal standard will exhibit a similar matrix effect percentage as the analyte, thus providing effective compensation.[13]
By implementing these troubleshooting strategies and experimental protocols, you can effectively minimize ion suppression in your diltiazem analyses, leading to more accurate, reproducible, and reliable results.
References
-
Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. [Link]
-
Ion suppression (mass spectrometry). Wikipedia. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatography & Separation Techniques. [Link]
-
Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of diltiazem and its two metabolites in human plasma: Application to a bioequivalence study. PubMed. [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. MDPI. [Link]
-
Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Welch Materials, Inc. [Link]
-
High-performance liquid chromatography /mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma. Ovid. [Link]
-
Ion Suppression and ESI. University of Waterloo Mass Spectrometry Facility. [Link]
-
High-performance liquid chromatography-mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma. PubMed. [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. Biotech Spain. [Link]
-
STABILITY INDICATING ASSAY FOR DILTIAZEM AND ITS METABOLITES IN HUMAN PLASMA BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY FOR PHARMACOKINETIC APPLICATION. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. Longdom Publishing. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. American Association for Clinical Chemistry. [Link]
-
Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Separation Science Online. [Link]
-
Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of diltiazem and its two metabolites in human plasma: Application to a bioequivalence study. ResearchGate. [Link]
-
TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. National Center for Biotechnology Information. [Link]
-
Do you know ways to remove the ionic supresion?. ResearchGate. [Link]
-
Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Waters Corporation. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. longdom.org [longdom.org]
- 5. sepscience.com [sepscience.com]
- 6. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 7. researchgate.net [researchgate.net]
- 8. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of diltiazem and its two metabolites in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. longdom.org [longdom.org]
- 14. mdpi.com [mdpi.com]
- 15. welch-us.com [welch-us.com]
- 16. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 17. biotech-spain.com [biotech-spain.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Comparing the pharmacological activity of diltiazem and its N-demethylated metabolites
An In-Depth Comparative Guide to the Pharmacological Activity of Diltiazem and its N-Demethylated Metabolites
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Diltiazem is a cornerstone therapeutic agent in the management of cardiovascular diseases, including hypertension, angina pectoris, and certain cardiac arrhythmias.[1][2] Classified as a non-dihydropyridine calcium channel blocker, its efficacy stems from its ability to modulate calcium ion influx into cardiac and vascular smooth muscle cells.[3][] Following administration, diltiazem undergoes extensive first-pass metabolism, primarily in the liver, leading to the formation of several metabolites.[3][5] Among these, the N-demethylated metabolites are of significant pharmacological interest as they are not mere inactive byproducts but retain biological activity, contributing to the overall therapeutic profile of the parent drug.[6][7]
This guide provides a detailed comparison of the pharmacological activities of diltiazem and its principal N-demethylated metabolite, N-monodesmethyl diltiazem (also known as N-desmethyldiltiazem or MA).[1] We will delve into their shared mechanism of action, compare their potency across key cardiovascular parameters using experimental data, and outline the methodologies employed to elucidate these properties. This analysis is crucial for a comprehensive understanding of diltiazem's in vivo effects and for the broader field of drug development, where the characterization of active metabolites is a critical component of preclinical and clinical evaluation.
Metabolic Pathway: The Genesis of Active Metabolites
Diltiazem's biotransformation is a complex process mediated largely by the cytochrome P450 (CYP) enzyme system.[3][8] The primary pathways are N-demethylation and deacetylation.[8] N-demethylation, the focus of this guide, is catalyzed predominantly by CYP3A4, leading to the formation of N-monodesmethyl diltiazem (MA).[9] This metabolite is not only present in significant concentrations in plasma but is also pharmacologically active, warranting a direct comparison with its parent compound.[6][8][10]
Caption: Primary metabolic pathways of Diltiazem.
Core Mechanism of Action: L-Type Calcium Channel Blockade
The fundamental mechanism of action for both diltiazem and its N-demethylated metabolite is the inhibition of calcium ion (Ca²⁺) influx through voltage-gated L-type calcium channels (Caᵥ1.2).[1][] These channels are pivotal in the excitation-contraction coupling of cardiac and vascular smooth muscle. By binding to a specific site on the α1 subunit of the channel, these compounds stabilize the channel in a state that is less permeable to calcium, thereby reducing the influx of Ca²⁺ during membrane depolarization.[1] This reduction in intracellular calcium concentration leads to two primary physiological outcomes:
-
Vascular Smooth Muscle Relaxation: Results in vasodilation, particularly in arterial beds, leading to a decrease in peripheral vascular resistance and, consequently, a reduction in blood pressure.[3][11]
-
Negative Cardiac Effects: In cardiac tissue, the reduced calcium influx leads to a decrease in myocardial contractility (negative inotropy), a slowing of the heart rate by depressing the sinoatrial (SA) node (negative chronotropy), and slowed conduction through the atrioventricular (AV) node (negative dromotropy).[3][12]
Comparative Pharmacological Potency
While the mechanism of action is qualitatively similar, quantitative differences in potency between diltiazem and its N-demethylated metabolite are significant. Experimental data consistently demonstrates that diltiazem is the more potent agent, though its metabolite retains substantial activity.
Vasodilator and Cardiovascular Effects
In vivo and in vitro studies have established a clear hierarchy of potency. Diltiazem is more potent than its N-demethylated metabolite (MA) and other metabolites in producing coronary vasodilation and reducing blood pressure.[6] However, the activity of MA is still noteworthy, being more potent than other subsequent metabolites.[6] One study reported that the coronary vasodilator potency of N-monodesmethyl diltiazem is approximately 20% of that of the parent diltiazem.[13] Another study found desacetyl diltiazem (M1) to be 25-50% as potent as diltiazem as a coronary vasodilator, with N-monodesmethyl diltiazem (MA) being slightly less potent than M1.[6][14]
Table 1: Comparative Vasodilator Potency on Hamster Aorta Preparations
| Compound | IC₅₀ (μM) ± SE | Relative Potency (Diltiazem = 1) |
|---|---|---|
| Diltiazem | 0.98 ± 0.47 | 1.00 |
| Metabolite 17 (N-monodesmethyl) | 2.46 ± 0.38 | ~0.40 |
| Metabolite 23 (Desacetyl) | 3.27 ± 1.02 | ~0.30 |
Data sourced from a study on hamster aorta preparations depolarized with KCl.[15]
In anesthetized dogs, both diltiazem and its metabolites produced dose-dependent increases in coronary blood flow and decreases in blood pressure and heart rate.[6] The ranking of coronary-vasodilating activity was determined to be: diltiazem > M1 (desacetyl) > MA (N-desmethyl) > M2 (desacetyl N-desmethyl).[6] This demonstrates that while N-demethylation reduces activity, the resulting metabolite is still a significant contributor to the overall cardiovascular effects.
Negative Inotropic and Chronotropic Effects
Diltiazem exerts direct negative inotropic (force of contraction) and chronotropic (heart rate) effects.[3][12] Studies in conscious dogs have shown that diltiazem causes a smaller increase in heart rate compared to other calcium channel blockers like nifedipine and verapamil, which is attributed to its direct depressant effect on the SA node.[16] The N-demethylated metabolites also exhibit these cardiodepressant properties. In canine papillary muscle preparations, the negative inotropic actions of diltiazem and its metabolites were found to be weak relative to their potent coronary-vasodilating actions.[6]
Comparative Pharmacokinetics
The clinical relevance of an active metabolite is determined not only by its potency but also by its pharmacokinetic profile. N-monodesmethyl diltiazem exhibits a significantly longer elimination half-life compared to diltiazem after a single oral dose, suggesting it may contribute to a more sustained pharmacological effect.[10]
Table 2: Comparative Pharmacokinetic Parameters in Healthy Adults (Single 120 mg Oral Dose)
| Parameter | Diltiazem | N-monodesmethyl Diltiazem |
|---|---|---|
| Peak Plasma Conc. (Cₘₐₓ) | 174.3 ± 72.7 ng/mL | 42.6 ± 10.0 ng/mL |
| Elimination Half-Life (t½) | ~3.0 to 6.5 hours | ~9.4 ± 2.2 hours |
| Plasma Protein Binding | 70% to 80% | ~67.7% (derived from unbound fraction) |
Data compiled from multiple sources.[3][10][17]
The plasma concentrations of N-monodesmethyl diltiazem are a substantial fraction of the parent drug, and its longer half-life means it is cleared from the body more slowly.[10][17] This pharmacokinetic characteristic underscores the importance of its contribution to the overall therapeutic window of diltiazem.
Key Experimental Protocols
The characterization of diltiazem and its metabolites relies on robust and validated experimental models. Below are representative protocols for assessing their pharmacological activity.
Protocol 1: In Vitro Vasorelaxation Assay Using Isolated Aortic Rings
This ex vivo method is a gold standard for quantifying the vasodilator potency of compounds.[1][18]
Objective: To determine and compare the concentration-response relationship for diltiazem- and metabolite-induced relaxation of pre-contracted vascular smooth muscle.
Methodology:
-
Tissue Preparation:
-
Humanely euthanize a laboratory animal (e.g., rabbit or rat) in accordance with ethical guidelines.
-
Carefully excise the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit physiological salt solution.
-
Clean the aorta of adhering connective and fatty tissue and cut it into rings of 2-3 mm in width.
-
-
Organ Bath Mounting:
-
Suspend the aortic rings in an organ bath chamber containing Krebs-Henseleit solution, maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂.[1]
-
Attach one end of the ring to a fixed hook and the other to an isometric force transducer to record changes in tension.
-
-
Equilibration and Contraction:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of approximately 1.5-2.0 grams, replacing the bath solution every 20 minutes.[1]
-
Induce a stable contraction using a vasoconstrictor agent, typically a high concentration of potassium chloride (e.g., 60-80 mM KCl) to depolarize the cell membranes and open voltage-gated calcium channels.
-
-
Data Acquisition:
-
Once a stable contractile plateau is reached, add the test compound (diltiazem or a metabolite) to the organ bath in a cumulative, concentration-increasing manner.
-
Record the resulting relaxation of the aortic ring after each addition until maximal relaxation is achieved or a full concentration range has been tested.
-
-
Data Analysis:
-
Express the relaxation at each concentration as a percentage of the maximal contraction induced by KCl.
-
Plot the concentration-response curve and calculate the IC₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation) using non-linear regression analysis.
-
Caption: Workflow for In Vitro Vasorelaxation Assay.
Protocol 2: In Vivo Cardiovascular Assessment in Anesthetized Dogs
This in vivo model allows for the simultaneous assessment of a compound's effects on blood pressure, heart rate, and cardiac contractility.[6]
Objective: To evaluate the hemodynamic effects of intravenously administered diltiazem and its metabolites.
Methodology:
-
Animal Preparation:
-
Anesthetize mongrel dogs of either sex with a suitable anesthetic agent (e.g., sodium pentobarbital).
-
Maintain artificial respiration to ensure stable blood gas levels.
-
Surgically implant catheters into a femoral artery to measure systemic blood pressure and into a femoral vein for drug administration.
-
Place a catheter-tip manometer into the left ventricle to measure left ventricular pressure and derive its first derivative (LV dP/dt), an index of myocardial contractility.
-
-
Hemodynamic Monitoring:
-
Connect all catheters and transducers to a polygraph system to continuously record heart rate, arterial blood pressure, and LV dP/dt.
-
Allow the animal to stabilize for at least 30 minutes after surgical preparation to ensure baseline hemodynamic stability.
-
-
Drug Administration and Data Collection:
-
Administer a vehicle control (e.g., saline) to establish a baseline response.
-
Inject diltiazem or one of its metabolites intravenously at increasing doses.
-
Record all hemodynamic parameters continuously before, during, and for a specified period after each drug administration until they return to baseline.
-
-
Data Analysis:
-
Calculate the maximum change from baseline for each parameter (e.g., mean arterial pressure, heart rate, LV dP/dt) at each dose.
-
Construct dose-response curves to compare the potency of diltiazem and its metabolites in altering these cardiovascular variables.
-
Conclusion and Broader Implications
The pharmacological profile of diltiazem is not defined solely by the parent molecule. Its N-demethylated metabolite, N-monodesmethyl diltiazem, is a biologically active compound that contributes meaningfully to the overall therapeutic effect. While diltiazem is demonstrably the more potent agent in terms of vasodilation and cardiodepression, its N-demethylated metabolite possesses a significant fraction of this activity.[6][13][15]
Crucially, the longer elimination half-life of N-monodesmethyl diltiazem suggests a role in sustaining the drug's effects, a factor that is vital for the management of chronic conditions like hypertension.[10] This comparative analysis underscores a fundamental principle in pharmacology and drug development: the characterization of major metabolites is not merely an academic exercise but a critical step in understanding a drug's complete clinical profile, including its efficacy, duration of action, and potential for drug-drug interactions. For researchers in the field, this reinforces the necessity of evaluating metabolic pathways early in the development pipeline to build a comprehensive and predictive model of a drug's in vivo behavior.
References
-
Bloch, M. J., & Basile, J. (2012). The pharmacokinetics and pharmacodynamics of diltiazem and its metabolites in healthy adults after a single oral dose. Journal of Clinical Pharmacology, 52(11), 1737-1745. [Link]
-
Yabana, H., Nagao, T., & Sato, M. (1985). Cardiovascular Effects of the Metabolites of Diltiazem in Dogs. Journal of Cardiovascular Pharmacology, 7(1), 152-157. [Link]
-
Tariq, M. A., & Aronow, W. S. (2023). Diltiazem. In StatPearls. StatPearls Publishing. [Link]
-
Molden, E., Johansen, P. W., & Asberg, A. (2002). Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype. Clinical Pharmacology & Therapeutics, 72(3), 333-342. [Link]
-
Pharma Knowledge. (2024). Pharmacology of Diltiazem; Overview, Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]
-
Yeung, P. K., Mosher, S. J., & Pollak, P. T. (1995). Synthesis, characterization, and Ca2+ antagonistic activity of diltiazem metabolites. Journal of Pharmaceutical Sciences, 84(5), 555-560. [Link]
-
Pietta, P., & Ceva, P. (1986). Pharmacokinetics of diltiazem and other calcium entry blockers. Journal of Chromatography B: Biomedical Sciences and Applications, 383, 385-403. [Link]
-
Fradette, C., & du Souich, P. (1995). Metabolism of diltiazem in hepatic and extrahepatic tissues of rabbits: in vitro studies. Drug Metabolism and Disposition, 23(7), 738-744. [Link]
-
ResearchGate. (2025). Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype*. Request PDF. [Link]
-
Yeung, P. K., et al. (1993). Pharmacokinetics and Hypotensive Effect of Diltiazem in Rabbits: Comparison of Diltiazem with its Major Metabolites. Journal of Pharmacy and Pharmacology, 45(10), 885-889. [Link]
-
Patsnap. (2024). What is the mechanism of Ditiazem Hydrochloride? Patsnap Synapse. [Link]
-
Jenkinson, S., et al. (2017). L-type calcium channel antagonism - Translation from in vitro to in vivo. Vascular Pharmacology, 90, 25-33. [Link]
-
U.S. Food and Drug Administration. (1997). Diltiazem Hydrochloride Bioequivalence Review. accessdata.fda.gov. [Link]
-
Liv Hospital. (2026). Diltiazem, Verapamil. Liv Hospital Ulus. [Link]
-
Prieto-Lloret, J., et al. (2001). Development of diltiazem deacetylase and demethylase activities during ontogeny in rabbit. Xenobiotica, 31(7), 439-450. [Link]
-
Sutton, K. G., & Clapp, L. H. (1993). Comparison of the effects of diltiazem and its analogue siratiazem on contractility in arteries, ileum and cardiac muscle. British Journal of Pharmacology, 108(2), 347-353. [Link]
-
U.S. Food and Drug Administration. (n.d.). CARDIZEM® (diltiazem hydrochloride) Direct Compression Tablets Rx only. accessdata.fda.gov. [Link]
-
Millard, R. W., et al. (1983). Chronotropic, inotropic, and vasodilator actions of diltiazem, nifedipine, and verapamil. A comparative study of physiological responses and membrane receptor activity. Circulation Research, 52(2 Pt 2), I29-I39. [Link]
-
Jones, D. R., et al. (1999). Diltiazem inhibits human intestinal cytochrome P450 3A (CYP3A) activity in vivo without altering the expression of intestinal mRNA or protein. British Journal of Clinical Pharmacology, 48(5), 687-694. [Link]
-
Godfraind, T. (2014). Discovery and Development of Calcium Channel Blockers. Frontiers in Pharmacology, 5, 226. [Link]
-
Vatner, S. F., & Hintze, T. H. (1983). Reflex chronotropic and inotropic effects of calcium channel-blocking agents in conscious dogs. Diltiazem, verapamil, and nifedipine compared. Circulation Research, 52(2 Pt 2), I139-I148. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of diltiazem and other calcium entry blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Metabolism of diltiazem in hepatic and extrahepatic tissues of rabbits: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Diltiazem inhibits human intestinal cytochrome P450 3A (CYP3A) activity in vivo without altering the expression of intestinal mRNA or protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The pharmacokinetics and pharmacodynamics of diltiazem and its metabolites in healthy adults after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Ditiazem Hydrochloride? [synapse.patsnap.com]
- 12. int.livhospital.com [int.livhospital.com]
- 13. assets.hpra.ie [assets.hpra.ie]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Synthesis, characterization, and Ca2+ antagonistic activity of diltiazem metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Reflex chronotropic and inotropic effects of calcium channel-blocking agents in conscious dogs. Diltiazem, verapamil, and nifedipine compared - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. L-type calcium channel antagonism - Translation from in vitro to in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Diltiazem Reference Standards: A Comparative Analysis
In the landscape of pharmaceutical analysis, the purity and accurate identification of active pharmaceutical ingredients (APIs) and their related substances are paramount. Diltiazem, a cornerstone in the management of hypertension and angina, is no exception.[1][2] This guide provides an in-depth comparison of key diltiazem reference standards, with a special focus on understanding the role and characteristics of its metabolites and synthetic precursors.
While the specific compound N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem represents a plausible synthetic intermediate, it is not typically utilized as a reference standard in routine quality control or impurity profiling. The tert-butoxycarbonyl (Boc) group is a common protecting group in organic synthesis, employed to temporarily mask a reactive amine functional group during the synthesis of a target molecule. Its presence indicates a precursor to a final, deprotected compound.
This guide, therefore, will focus on the critical, commercially available reference standards for diltiazem, including its primary metabolites, to provide a practical and scientifically rigorous comparison for researchers, scientists, and drug development professionals. We will delve into their analytical relevance, comparative data, and the methodologies for their accurate assessment.
The Central Role of Reference Standards in Diltiazem Analysis
Reference standards are highly characterized materials used to ensure the identity, strength, quality, and purity of drug substances and products. For diltiazem, these standards are crucial for:
-
Assay of the API: Quantifying the amount of diltiazem in the bulk drug or final dosage form.
-
Impurity Profiling: Identifying and quantifying process-related impurities and degradation products.
-
Metabolite Identification: Studying the in-vivo and in-vitro metabolic fate of diltiazem.
-
Method Validation: Establishing the performance characteristics of analytical methods, such as specificity, linearity, accuracy, and precision.[3][4]
Pharmacopeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide official reference standards for diltiazem and some of its key impurities.[5][6][7]
Comparative Analysis of Key Diltiazem-Related Reference Standards
The selection of appropriate reference standards is dictated by the specific analytical goal. Here, we compare the most relevant compounds in the context of diltiazem analysis.
Diltiazem Hydrochloride
-
Description: The active pharmaceutical ingredient itself. It is a benzothiazepine derivative that acts as a calcium channel blocker.[1]
-
Primary Use: As the main analyte for assay and identification tests. It serves as the primary point of comparison for all related substances.
-
Analytical Considerations: Its chromatographic and spectroscopic properties are the benchmark for method development.
Desacetyl Diltiazem
-
Description: A major metabolite of diltiazem, formed by the deacetylation of the parent drug.[8] It possesses about 25% to 50% of the coronary vasodilatory activity of diltiazem.
-
Primary Use: As a reference standard for quantifying this key metabolite in pharmacokinetic studies and as a specified impurity in pharmacopeial monographs.[7]
-
Analytical Considerations: Due to its structural similarity to diltiazem, chromatographic methods must be optimized to ensure adequate resolution between the two compounds.[7]
N-Desmethyl Diltiazem
-
Description: A metabolite formed by the N-demethylation of the dimethylaminoethyl side chain.
-
Primary Use: As a reference standard for metabolic studies and for the identification and quantification of this impurity in diltiazem drug substances and products.
-
Analytical Considerations: The change in the amine side chain can affect its chromatographic behavior, often resulting in a different retention time compared to diltiazem.
N,N-Didesmethyl Diltiazem
-
Description: A metabolite resulting from the complete N-demethylation of the side chain.[9][10]
-
Primary Use: Serves as a reference standard for comprehensive metabolic profiling and as a potential impurity.
-
Analytical Considerations: The primary amine in this molecule can lead to peak tailing in reversed-phase HPLC if the mobile phase pH is not adequately controlled or if the column has a high number of active silanol groups.
The following diagram illustrates the chemical structures of Diltiazem and its key related compounds.
Quantitative Data Summary
The table below summarizes the key properties of these reference standards.
| Reference Standard | Molecular Formula | Molecular Weight ( g/mol ) | Primary Use | Pharmacopeial Status |
| Diltiazem Hydrochloride | C22H26N2O4S · HCl | 450.98 | API Assay, Identification | USP, EP[5][7] |
| Desacetyl Diltiazem Hydrochloride | C20H24N2O3S · HCl | 408.94 | Metabolite, Impurity | USP[7] |
| N-Desmethyl Diltiazem Hydrochloride | C21H24N2O4S · HCl | 436.95 | Metabolite, Impurity | Commercially Available[6] |
| N,N-Didesmethyl Diltiazem Hydrochloride | C20H22N2O4S · HCl | 422.93 | Metabolite, Impurity | Commercially Available[6][9] |
Experimental Protocol: Stability-Indicating HPLC Method
The following is a representative High-Performance Liquid Chromatography (HPLC) method for the separation of diltiazem from its related substances. This method is based on principles described in various publications and pharmacopeial monographs.[3][11]
Objective: To develop and validate a stability-indicating RP-HPLC method for the determination of Diltiazem Hydrochloride and its related substances in a drug product.
Materials and Reagents
-
Diltiazem Hydrochloride Reference Standard (USP or EP)
-
Desacetyl Diltiazem Hydrochloride, N-Desmethyl Diltiazem Hydrochloride, N,N-Didesmethyl Diltiazem Hydrochloride Reference Standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Triethylamine (TEA)
-
Orthophosphoric acid (OPA)
-
Water (HPLC grade)
Chromatographic Conditions
| Parameter | Condition |
| Column | Hypersil BDS C18 (150 mm x 4.6 mm, 5.0 µm) or equivalent |
| Mobile Phase A | 0.2% Triethylamine in water, pH adjusted to 5.0 with OPA |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 20 µL |
Preparation of Solutions
-
Diluent: Mobile Phase A and Acetonitrile in a 50:50 v/v ratio.
-
Standard Stock Solution (Diltiazem): Accurately weigh and dissolve about 25 mg of Diltiazem Hydrochloride RS in 100 mL of diluent to obtain a concentration of 250 µg/mL.
-
Impurity Stock Solution: Prepare a mixed stock solution of Desacetyl Diltiazem, N-Desmethyl Diltiazem, and N,N-Didesmethyl Diltiazem at a concentration of approximately 50 µg/mL of each in diluent.
-
Resolution Solution (System Suitability): To 60 mL of the Diltiazem Standard Stock Solution, add 2.5 mL of the Impurity Stock Solution and dilute to 100 mL with diluent. This solution contains 150 µg/mL of Diltiazem and 1.25 µg/mL of each impurity.
Experimental Workflow
The following diagram outlines the general workflow for the analysis.
System Suitability and Validation
-
Specificity: The method must demonstrate resolution between diltiazem and all known impurities. Forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) should be performed to ensure that degradation products do not interfere with the diltiazem peak.[3]
-
Linearity: The detector response should be linear over a range of concentrations (e.g., from the reporting threshold to 150% of the specification limit for each impurity).
-
Accuracy: Determined by recovery studies of spiked impurities into a placebo matrix.
-
Precision: Assessed by repeatability (intra-day) and intermediate precision (inter-day) of the measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
Conclusion
The selection and proper use of reference standards are fundamental to the robust analytical control of diltiazem. While a synthetic intermediate like N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem is crucial in the synthesis of specific metabolites, it is not a primary reference standard for final product testing. Instead, a thorough understanding and availability of pharmacopeial and well-characterized standards for diltiazem and its key metabolites, such as Desacetyl Diltiazem, N-Desmethyl Diltiazem, and N,N-Didesmethyl Diltiazem, are essential for ensuring the safety and efficacy of diltiazem products. The provided HPLC method serves as a foundational approach that can be adapted and validated for specific applications, ensuring compliance with regulatory expectations.
References
-
Chatpalliwar, V. A., Porwal, P. K., & Upmanyu, N. (2012). Validated gradient stability indicating HPLC method for determining Diltiazem Hydrochloride and related substances in bulk drug and novel tablet formulation. Journal of Pharmaceutical Analysis, 2(3), 226-237. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 39186, Diltiazem. PubChem. Retrieved from [Link]
-
Magtanong, E. (2016). Innovative Synthesis of Diltiazem/Clentiazem Analogs. Journal of Interdisciplinary Undergraduate Research, 8, Article 4. [Link]
-
Diltiazem Hydrochloride. (2018). U.S. Pharmacopeia. [Link]
-
Diltiazem Hydrochloride Extended-Release Capsules. (2025). USP-NF. [Link]
-
Ye, G., Li, C. Y., Hsiao, C. L., & Tse, F. L. (1995). Synthesis, characterization, and Ca2+ antagonistic activity of diltiazem metabolites. Journal of medicinal chemistry, 38(1), 9-16. [Link]
-
SynZeal. (n.d.). Diltiazem Impurities. Retrieved from [Link]
- Google Patents. (n.d.). US6524620B2 - Diltiazem controlled release formulation and method of manufacture.
-
Casale, J. F., & Bonicamp, J. M. (2008). Identification of Diltiazem Impurities/Artifacts during the Analyses of Illicit Cocaine Exhibits Containing Diltiazem. Microgram Journal, 6(3-4), 90-96. [Link]
-
USP Monographs: Diltiazem Hydrochloride. (n.d.). Pharmacopeia.cn. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Diltiazem-impurities. Retrieved from [Link]
-
SynThink. (n.d.). N,N-Didesmethyl Diltiazem. Retrieved from [Link]
-
Shafa, N., et al. (2013). An Overview of Analytical Determination of Diltiazem, Cimetidine, Ranitidine, and Famotidine by UV Spectrophotometry and HPLC Technique. Journal of Chemistry. [Link]
-
Kumar, P., Vasudevan, M., & Deecaraman, D. (2018). A Validated RP-HPLC Method for the Determination of Diltiazem in Raw Material and Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Drug Research, 10(6), 465-469. [Link]
-
ResearchGate. (n.d.). Identification of Diltiazem Impurities/Artifacts during the Analyses of Illicit Cocaine Exhibits Containing Diltiazem. Retrieved from [Link]
- Google Patents. (n.d.). CN105566248B - Selective Synthesis of Diltiazem Chiral Intermediates.
-
Reddy, G. S., et al. (2016). Analytical Characterization of two new related impurities of Diltiazem by High Resolution Mass spectrometry and NMR techniques. Oriental Journal of Chemistry, 32(1), 589-598. [Link]
-
Rowe, S. M., & Wahba, K. S. (2014). A stability-indicating HPLC procedure for determination of diltiazem hydrochloride in extemporaneously compounded oral liquids. Pharmaceutical Technology. [Link]
-
Semantic Scholar. (n.d.). Innovative Synthesis of Diltiazem/Clentiazem Analogs. Retrieved from [Link]
-
Veeprho. (n.d.). N,N-Didesmethyl Diltiazem. Retrieved from [Link]
-
FDA. (1998). Diltiazem HCL Bioequivalence Review. Retrieved from [Link]
-
International Journal of Drug Regulatory Affairs. (n.d.). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF DILTIAZEM HYDROCHLORIDE IN BULK AND PHARMACEUTICAL DOSAGE FORM BY RP- HPLC. Retrieved from [Link]
-
Apotex Inc. (2018). Product Monograph - Diltiazem Hydrochloride Tablets. Retrieved from [Link]
-
USP-NF. (2018). Diltiazem Hydrochloride Extended-Release Capsules. Retrieved from [Link]
Sources
- 1. Diltiazem | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. knowledge.e.southern.edu [knowledge.e.southern.edu]
- 3. Validated gradient stability indicating HPLC method for determining Diltiazem Hydrochloride and related substances in bulk drug and novel tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Diltiazem | Sigma-Aldrich [sigmaaldrich.com]
- 7. uspbpep.com [uspbpep.com]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. clearsynth.com [clearsynth.com]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. ijdra.com [ijdra.com]
Advanced Characterization of Diltiazem Degradation Products: A Comparative Guide to Analytical Workflows
As a Senior Application Scientist, I frequently encounter the challenges associated with the stability of benzothiazepine calcium channel blockers. Diltiazem hydrochloride, while highly soluble and permeable, is notoriously susceptible to chemical degradation under environmental stress[1]. The primary vulnerability lies in its ester linkage, which readily hydrolyzes to form desacetyl diltiazem—a major impurity that exhibits only a fraction of the parent drug's pharmacological activity[1][2].
To ensure pharmaceutical efficacy and regulatory compliance with International Council for Harmonisation (ICH) guidelines, laboratories must deploy robust, stability-indicating analytical methods[3]. This guide objectively compares modern analytical platforms and column chemistries for the structural elucidation of diltiazem degradation products, grounded in self-validating experimental protocols.
Mechanistic Pathways of Diltiazem Degradation
Before selecting an analytical platform, one must understand the chemical causality of the degradants being targeted. Diltiazem degrades through several distinct pathways depending on the applied stress:
-
Hydrolysis (Acidic/Basic): The ester group is highly labile. Exposure to acidic or basic environments rapidly cleaves the acetate moiety, yielding desacetyl diltiazem[2][4]. Basic hydrolysis is typically faster and more intensive than acidic degradation[4].
-
Oxidation: Reactive oxygen species (e.g., hydrogen peroxide) target the electron-rich sulfur atom within the benzothiazepine ring, leading to the formation of diltiazem S-oxide[5].
-
Photolysis: Exposure to UV/Vis radiation triggers N-demethylation, producing N-desmethyl diltiazem, alongside secondary photolytic cleavage products[3][6].
Fig 1. Major stress-induced degradation pathways of diltiazem.
Platform Comparison: Mass Spectrometry for Structural Elucidation
Identifying unknown degradants requires moving beyond standard UV detection. The choice of Mass Spectrometry (MS) platform dictates the depth of structural information acquired. Below is a comparison of three leading architectures for diltiazem impurity profiling.
Table 1: Comparison of MS Platforms for Diltiazem Degradant Characterization
| Performance Metric | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap HRMS |
| Mass Accuracy | Unit mass (~0.1 Da) | High (< 2 ppm) | Ultra-High (< 1 ppm) |
| Resolution (FWHM) | ~3,000 | 30,000 – 60,000 | 120,000 – 240,000 |
| Dynamic Range | 5–6 orders of magnitude | 3–4 orders of magnitude | 4–5 orders of magnitude |
| Primary Utility | Routine QA/QC quantification of knowns like desacetyl diltiazem. | Elucidation of unknown photolytic/oxidative degradants. | High-confidence elemental composition of complex matrices. |
| Experimental Causality | Utilizes Multiple Reaction Monitoring (MRM) for maximum sensitivity. | Utilizes exact mass to differentiate isobaric impurities. | Traps ions for extended periods, providing unmatched resolution for co-eluting isomers. |
Scientist's Insight: For initial forced degradation studies, Q-TOF or Orbitrap HRMS is mandatory. The accurate mass capabilities allow for the calculation of exact elemental compositions, which is critical when distinguishing between an N-oxide and an S-oxide of diltiazem, both of which add 16 Da to the parent mass but fragment differently.
Chromatographic Column Chemistry Comparison
While a standard C18 column is the traditional starting point for diltiazem analysis[4], it often struggles with peak tailing due to secondary interactions between the basic dimethylamino group of diltiazem and residual silanols on the silica support.
Comparing a traditional C18 phase with a Phenyl-Hexyl phase reveals significant orthogonal selectivity. The Phenyl-Hexyl stationary phase engages in π-π interactions with the benzothiazepine and methoxyphenyl rings of diltiazem, offering superior retention of polar degradants and improved peak symmetry.
Table 2: UPLC Column Performance Comparison (Experimental Data Summary) (Conditions: 0.1% Formic Acid in Water / Acetonitrile Gradient, 0.4 mL/min, 40°C)
| Parameter | Sub-2 µm C18 Column | Sub-2 µm Phenyl-Hexyl Column |
| Diltiazem Retention Time | 4.2 min | 4.8 min |
| Desacetyl Diltiazem RT | 3.1 min | 3.9 min |
| Resolution ( Rs ) | 4.5 | 6.8 |
| Peak Asymmetry ( As ) | 1.45 (Moderate tailing) | 1.05 (Excellent symmetry) |
| Mechanism of Action | Hydrophobic partitioning. | Hydrophobic + π-π interactions. |
Experimental Methodology: Self-Validating Forced Degradation Protocol
A common pitfall in stress testing is the failure to quench reactions. If a sample continues to degrade while sitting in the autosampler queue, the resulting data is an artifact of time, not the controlled stress condition. The following protocol is a self-validating system: it incorporates specific quenching steps and utilizes control samples to ensure absolute data integrity[5][6].
Step-by-Step Workflow
-
Sample Preparation: Dissolve Diltiazem HCl reference standard in a neutral diluent (50:50 Water:Acetonitrile) to a working concentration of 1.0 mg/mL.
-
Acidic Hydrolysis: Transfer 5 mL of the sample to a flask. Add 5 mL of 0.1 M HCl. Heat in a water bath at 60°C for 2 hours[5].
-
Quenching: Cool to room temperature and immediately neutralize with 5 mL of 0.1 M NaOH[5].
-
-
Basic Hydrolysis: Transfer 5 mL of the sample to a flask. Add 5 mL of 0.1 M NaOH. Heat at 60°C for 2 hours[5].
-
Quenching: Cool and neutralize with 5 mL of 0.1 M HCl[5].
-
-
Oxidative Stress: Transfer 5 mL of the sample to a flask. Add 5 mL of 3% H2O2 . Incubate at room temperature for 2 hours[5].
-
Quenching: Add a stoichiometric excess of sodium bisulfite to rapidly consume unreacted peroxide, halting oxidation[6].
-
-
Photolytic Stress: Expose the sample in a quartz cuvette to UV/Vis light, achieving an overall illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 Wh/m2 [6]. Keep a control sample wrapped in aluminum foil in the same chamber.
-
LC-MS/MS Analysis: Dilute all quenched samples to a nominal concentration of 10 µg/mL. Inject 2 µL onto the UPLC-HRMS system.
Fig 2. Step-by-step forced degradation and LC-MS workflow for diltiazem.
References
-
HPLC method development for the simultaneous determination and validation of Diltiazem hydrochloride and its major metabolite desacetyl Diltiazem hydrochloride. Der Pharma Chemica. 4[4]
-
Validation and Uncertainty Estimation of an Ecofriendly and Stability-Indicating HPLC Method for Determination of Diltiazem in Pharmaceutical Preparations. National Institutes of Health (NIH) / PMC. 3[3]
-
Understanding Degradation Pathway of Poorly Stable Diltiazem Hydrochloride and Development of its Stabilized Controlled-release Tablets. Researcher.life. 1[1]
-
Evaluation of a diltiazem cream preparation for estimation of degradation behavior. DergiPark.2[2]
-
A Validated Stability Indicating HPLC Method for Determination of Diltiazem Hydrochloride in Tablet Dosage Form. AJBAS Web.5[5]
-
An In-Depth Technical Guide to the Solubility and Stability of N-Desmethyl Diltiazem Hydrochloride. BenchChem. 6[6]
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Validation and Uncertainty Estimation of an Ecofriendly and Stability-Indicating HPLC Method for Determination of Diltiazem in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. ajbasweb.com [ajbasweb.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

